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  • Product: 5-Nitro-2-sulfamoylbenzoic acid methyl ester
  • CAS: 70017-22-0

Core Science & Biosynthesis

Foundational

Spectroscopic Data and Structural Elucidation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Technical Guide

Executive Summary The structural validation of small-molecule intermediates is a critical checkpoint in drug discovery and development. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small-molecule intermediates is a critical checkpoint in drug discovery and development. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of sulfonamide-based therapeutics, including diuretics and carbonic anhydrase inhibitors[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind experimental choices, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Molecular Context & Experimental Workflow

The molecule, with the chemical formula C8​H8​N2​O6​S and a monoisotopic mass of 260.0103 Da[1], features three strongly electron-withdrawing groups (EWGs) on a central benzene ring: a methyl ester ( −COOCH3​ ) at C1, a sulfamoyl group ( −SO2​NH2​ ) at C2, and a nitro group ( −NO2​ ) at C5. This specific substitution pattern dictates its unique spectroscopic signatures, particularly the highly deshielded aromatic protons and distinct fragmentation pathways under mass spectrometry.

To ensure data integrity, a multi-modal spectroscopic workflow is employed. The protocol is designed to mitigate common analytical artifacts, such as proton exchange in NMR or moisture absorption in FT-IR.

Workflow A Sample Prep (5-Nitro-2-sulfamoylbenzoic acid methyl ester) B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS (ESI+/- mode) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Rationale and Protocol

Solvent Selection: The choice of solvent is critical for sulfonamides. Protic solvents (e.g., CD3​OD or D2​O ) facilitate rapid deuterium exchange with the labile −SO2​NH2​ protons, rendering them invisible in the 1H NMR spectrum. Therefore, Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. As a polar aprotic solvent, DMSO strongly hydrogen-bonds with the amine protons, reducing their exchange rate and allowing them to be observed as a distinct, albeit broad, signal[2].

Protocol:

  • Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

  • Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2 s) to ensure accurate integration of the broad exchangeable signals.

  • Acquire 13C NMR at 100 MHz (1024 scans, D1=2 s) with proton decoupling.

1H NMR Data Interpretation

The aromatic region of the 1H NMR spectrum presents a classic AMX spin system due to the 1,2,5-trisubstitution pattern.

  • H6 (ortho to −NO2​ and −COOCH3​ ): This proton is trapped between two powerful EWGs, experiencing immense inductive and anisotropic deshielding. It appears furthest downfield as a narrow doublet ( J≈2.5 Hz) due to meta-coupling with H4.

  • H4 (ortho to −NO2​ , meta to −SO2​NH2​ ): Appears as a doublet of doublets ( J≈8.5,2.5 Hz) due to ortho-coupling with H3 and meta-coupling with H6.

  • H3 (ortho to −SO2​NH2​ ): Appears as a doublet ( J≈8.5 Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H6 (Aromatic)~8.65Doublet (d)2.51H
H4 (Aromatic)~8.45Doublet of doublets (dd)8.5, 2.51H
H3 (Aromatic)~8.15Doublet (d)8.51H
−SO2​NH2​ ~7.80 - 8.00Broad singlet (br s)-2H (Exchangeable)
−OCH3​ ~3.90Singlet (s)-3H
13C NMR Data Interpretation

The 13C spectrum confirms the carbon skeleton. The quaternary carbons attached to the EWGs are pushed significantly downfield.

Carbon AssignmentChemical Shift (δ, ppm)Carbon TypeCausal Mechanism
C=O (Ester)~165.0QuaternaryCarbonyl deshielding.
C5 ( −NO2​ )~152.0QuaternaryStrong inductive deshielding by nitro group.
C2 ( −SO2​NH2​ )~145.5QuaternaryDeshielding by sulfonyl group.
C1 ( −COOCH3​ )~129.5QuaternaryMild deshielding by ester linkage.
C4 (Aromatic CH)~129.1Tertiary (CH)Ortho to nitro, para to ester.
C3 (Aromatic CH)~126.9Tertiary (CH)Ortho to sulfamoyl.
C6 (Aromatic CH)~126.0Tertiary (CH)Ortho to nitro and ester.
−OCH3​ (Methoxy)~53.5Primary ( CH3​ )Attached to electronegative oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Rationale and Protocol

Methodology: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a broad O−H stretch (~3400 cm−1 ) that obscures the critical N−H stretching bands of the primary sulfonamide[3]. ATR allows for the direct analysis of the neat solid, preserving its native crystalline state.

Protocol:

  • Place 2-5 mg of the neat crystalline powder directly onto the diamond ATR crystal.

  • Apply uniform pressure using the ATR anvil.

  • Acquire spectra from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

Vibrational Mode Analysis

The IR spectrum provides orthogonal validation of the functional groups identified in the NMR data.

Functional GroupWavenumber ( cm−1 )Intensity / ShapeVibrational Mode
−SO2​NH2​ ~3350, ~3250Medium, Sharp (Two bands)N-H asymmetric and symmetric stretch.
−COOCH3​ ~1735Strong, SharpC=O stretch (conjugated ester).
−NO2​ ~1530, ~1350StrongN-O asymmetric and symmetric stretch.
−SO2​− ~1340, ~1160StrongS=O asymmetric and symmetric stretch[3].
−C−O−C− ~1280StrongC-O stretch (ester).

High-Resolution Mass Spectrometry (HRMS)

Experimental Rationale and Protocol

Ionization Technique: Electrospray Ionization (ESI) is selected due to its "soft" ionization nature. Sulfonamides and nitroaromatics can be thermally labile; hard ionization methods like Electron Impact (EI) often cause excessive premature fragmentation, resulting in an absent molecular ion peak. ESI preserves the intact [M+H]+ ion, allowing for targeted tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID)[4].

Protocol:

  • Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Inject via direct infusion into a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Operate in ESI positive mode with a capillary voltage of 3.5 kV.

  • Apply CID with a normalized collision energy (NCE) ramp of 15-35 eV to generate the MS/MS spectrum.

Fragmentation Pathways

The exact monoisotopic mass of the compound is 260.0103 Da. In positive ESI mode, the protonated molecular ion [M+H]+ is observed at m/z 261.0176 [1].

Upon CID, sulfonamides undergo highly characteristic fragmentation pathways. The most prominent pathways involve the cleavage of the S-N bond, the C-S bond, or the extrusion of neutral SO2​ [5]. Furthermore, the ester group readily loses methanol.

Fragmentation M [M+H]+ m/z 261.01 F1 Loss of CH3OH m/z 229.00 M->F1 -32 Da F2 Loss of SO2NH2 m/z 181.02 M->F2 -80 Da F3 Loss of NO2 m/z 215.02 M->F3 -46 Da

Proposed ESI-MS positive mode fragmentation pathways.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment
261.0176 229.0032.0Loss of Methanol ( CH3​OH ) from the ester group.
261.0176 215.0246.0Loss of Nitro group ( −NO2​ ).
261.0176 181.0280.0Cleavage of the C-S bond, loss of Sulfonamide ( −SO2​NH2​ )[4].
261.0176 197.0264.0Extrusion of Sulfur Dioxide ( −SO2​ )[5].

Note: In negative ESI mode, the molecule readily forms an [M−H]− ion at m/z 259.0030 by shedding one of the acidic sulfonamide protons[1].

Conclusion

The structural elucidation of 5-Nitro-2-sulfamoylbenzoic acid methyl ester requires a rigorous, multi-modal analytical approach. By utilizing DMSO-d6 in NMR to preserve exchangeable protons, employing ATR-FTIR to prevent moisture-induced spectral artifacts, and utilizing soft ESI-HRMS to map specific functional group losses, researchers can construct a self-validating data matrix. The definitive assignments of the highly deshielded H6 proton, the distinct S=O vibrational bands, and the characteristic −SO2​NH2​ mass spectrometric neutral losses collectively provide absolute confirmation of the molecular architecture.

References

  • PubChemLite. 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S). Université du Luxembourg. Available at:[Link]

  • Kostić, M., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at:[Link]

  • Perez, C., et al. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]

  • UniTechLink. FTIR Analysis - Interpret your FTIR data quickly! Available at: [Link]

Sources

Exploratory

The Strategic Role of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester in Modern Medicinal Chemistry: Discovery, Synthesis, and Application Workflows

Executive Summary: The Architecture of a Privileged Scaffold In the landscape of rational drug design, polyfunctional aromatic rings serve as the skeletal foundation for targeted therapeutics. 5-Nitro-2-sulfamoylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of rational drug design, polyfunctional aromatic rings serve as the skeletal foundation for targeted therapeutics. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0), commonly referred to as 5-N-2-SME, is a highly privileged, sterically dense synthetic intermediate. Characterized by a central benzene ring functionalized with a methyl ester (C1), a primary sulfonamide (C2), and a nitro group (C5), this molecule offers a masterclass in orthogonal reactivity.

This whitepaper deconstructs the historical discovery, structural causality, and self-validating synthetic protocols surrounding 5-N-2-SME. By examining its transition from an intermediate in classical diuretic synthesis to a critical building block in modern oncology (e.g., TEAD and ERAP1 modulators), we provide a comprehensive guide for researchers leveraging this scaffold in advanced drug discovery.

Historical Context: From Loop Diuretics to Targeted Oncology

The pharmacological utility of the sulfamoylbenzoic acid pharmacophore was first cemented in the mid-20th century. Early milestones included the development of high-ceiling loop diuretics such as furosemide and bumetanide, which utilized 4- or 5-substituted sulfamoylbenzoic acids to inhibit the Na⁺-K⁺-2Cl⁻ cotransporter in the loop of Henle [1].

However, the free carboxylic acid moiety in these early drugs often led to poor membrane permeability and rapid renal clearance. The discovery and implementation of the methyl ester derivative (5-N-2-SME) marked a strategic pivot.

  • The Causality of Esterification: Masking the carboxylic acid as a methyl ester neutralizes the molecule's zwitterionic potential. This modification not only dramatically improves solubility in organic solvents (facilitating complex downstream cross-coupling) but also prevents unwanted decarboxylation during harsh nitration or reduction steps.

  • Modern Repurposing: Today, 5-N-2-SME is no longer just a diuretic precursor. Its reduced amino-derivatives are actively patented as modulators of the Hippo signaling pathway (TEAD modulators) and ERAP1 inhibitors for immuno-oncology applications [2][3].

Physicochemical Profiling & Structural Logic

To manipulate 5-N-2-SME effectively, one must understand its electronic distribution. The strong electron-withdrawing nature of both the -NO₂ and -SO₂NH₂ groups renders the aromatic ring highly electrophilic, while the methyl ester provides a sterically shielded, yet hydrolyzable, protecting group.

Table 1: Quantitative Physicochemical Data of 5-N-2-SME [4]

PropertyValueStructural Rationale / Implication
Molecular Formula C₈H₈N₂O₆SHigh heteroatom density; ideal for hydrogen bonding in target active sites.
Monoisotopic Mass 260.0103 DaLow molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
Predicted XlogP 0.8Optimal lipophilicity for organic extraction; free acid form is significantly more hydrophilic.
[M+H]⁺ Adduct (m/z) 261.01758Primary diagnostic peak for LC-MS validation during synthesis.
[M-H]⁻ Adduct (m/z) 259.00302Confirms the presence of the acidic primary sulfonamide (-SO₂NH₂) proton.

Synthetic Workflows: A Self-Validating System

The synthesis of 5-N-2-SME requires precise control over oxidation states. The following protocols are designed as self-validating systems, ensuring that each step provides measurable QC checkpoints before proceeding.

SynthesisWorkflow A 2-Methyl-5-nitrobenzene- sulfonamide B Oxidation (H5IO6-CrO3) Acetonitrile, RT A->B Step 1: Oxidation C 5-Nitro-2-sulfamoylbenzoic acid B->C Yield: ~88% D Esterification (MeOH, H2SO4) Reflux, 12h C->D Step 2: Protection E Methyl 5-nitro-2- sulfamoylbenzoate (5-N-2-SME) D->E Yield: ~95%

Synthetic logic for 5-N-2-SME from 2-methyl-5-nitrobenzenesulfonamide.

Protocol 1: Oxidation of the Benzylic Methyl Group

Objective: Convert 2-methyl-5-nitrobenzenesulfonamide to 5-nitro-2-sulfamoylbenzoic acid without over-oxidizing the sulfonamide nitrogen.

  • Causality: Traditional KMnO₄ oxidation often requires harsh reflux conditions that can lead to partial hydrolysis of the sulfonamide to a sulfonic acid. Utilizing Periodic acid (H₅IO₆) catalyzed by Chromium(VI) oxide (CrO₃) in acetonitrile provides a milder, highly chemoselective alternative [5].

  • Step-by-Step:

    • Dissolve 10 mmol of 2-methyl-5-nitrobenzenesulfonamide in 50 mL of anhydrous acetonitrile.

    • Add 1.2 equivalents of H₅IO₆ and 2 mol% of CrO₃.

    • Stir at room temperature for 4 hours. The reaction mixture will transition from orange to a pale yellow suspension.

    • Quench with aqueous sodium bisulfite to neutralize residual oxidants, extract with EtOAc, and dry over MgSO₄.

  • Self-Validation (QC): TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. LC-MS must confirm the intermediate mass [M-H]⁻ at m/z 245.0.

Protocol 2: Acid-Catalyzed Esterification

Objective: Protect the newly formed carboxylic acid to yield 5-N-2-SME.

  • Causality: A Fischer esterification is utilized. The excess methanol drives the equilibrium forward, while concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent.

  • Step-by-Step:

    • Suspend the crude 5-nitro-2-sulfamoylbenzoic acid in 40 mL of anhydrous methanol.

    • Add 1 mL of concentrated H₂SO₄ dropwise at 0°C.

    • Reflux the mixture at 65°C for 12 hours.

    • Cool to room temperature, concentrate in vacuo, and neutralize the residue with saturated NaHCO₃ to pH 7.5.

    • Extract the product with Dichloromethane (DCM), wash with brine, and evaporate to yield a crystalline solid.

  • Self-Validation (QC): The disappearance of the broad -COOH stretch (~3000 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1730 cm⁻¹) in FTIR. LC-MS must show the [M+H]⁺ adduct at m/z 261.01.

Chemodivergent Downstream Applications

The true value of 5-N-2-SME lies in its orthogonal reactivity. The nitro group can be selectively reduced, and the sulfonamide can participate in metal-catalyzed cross-coupling.

Recent breakthroughs in synthetic methodology, such as CuF₂-catalyzed Chan-Lam couplings, have demonstrated that related sulfamoylbenzoates can be efficiently N-arylated in methanol, transforming the primary sulfonamide into a diverse array of secondary sulfonamides [6].

DownstreamTargets A 5-N-2-SME (CAS 70017-22-0) B Reduction (Pd/C, H2) Nitro -> Amino A->B Orthogonal Route A C Chan-Lam Coupling (CuF2, Arylboronic acid) A->C Orthogonal Route B D Methyl 5-amino-2- sulfamoylbenzoate B->D E N-Aryl Sulfamoylbenzoate Derivatives C->E F TEAD Modulators (Hippo Pathway) D->F Amide Coupling G ERAP1 Inhibitors (Immuno-oncology) E->G Saponification

Chemodivergent derivatization of 5-N-2-SME into targeted therapeutics.

Protocol 3: Catalytic Hydrogenation to the Amino-Derivative

To access the TEAD modulator precursors, the C5-nitro group must be reduced.

  • Causality: Using Pd/C with H₂ gas is preferred over SnCl₂/HCl because the acidic conditions of the latter can prematurely hydrolyze the methyl ester.

  • Step-by-Step:

    • Dissolve 5-N-2-SME in a 1:1 mixture of EtOAc and Methanol.

    • Add 10 wt% of 10% Pd/C catalyst under an inert Argon atmosphere.

    • Purge the vessel with H₂ gas and stir vigorously under a balloon of H₂ for 6 hours.

    • Filter through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

  • Self-Validation (QC): LC-MS will show a mass shift of -30 Da (loss of two oxygens, gain of two protons), yielding an [M+H]⁺ peak at m/z 231.04.

Conclusion

5-Nitro-2-sulfamoylbenzoic acid methyl ester is a masterfully designed intermediate that perfectly balances reactivity with stability. By protecting the carboxylic acid as a methyl ester, chemists unlock the ability to perform harsh oxidations, selective reductions, and advanced metal-catalyzed cross-couplings. As drug discovery continues to shift toward complex, targeted therapies like TEAD and ERAP1 modulators, the rigorous, self-validating synthetic workflows surrounding 5-N-2-SME will remain foundational to pharmaceutical development.

References

  • United States Patent Office.4-SUBSTITUTED AMINO-5-SULFAMOYLBENZOIC ACID DERIVATIVES AND PREPARATION (US3493584A). Smith Kline & French Laboratories.
  • World Intellectual Property Organization.3-SULFAMOYL BENZOATE ESTER AND BENZAMIDE COMPOUNDS AS TEAD MODULATORS (WO2025188584A1).
  • World Intellectual Property Organization.ERAP1 MODULATORS (WO2021094763A1).
  • PubChemLite. 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S) - Structural Information & CCS Data. Université du Luxembourg / PubChem. Available at: [Link]

  • Journal of Medicinal Chemistry. Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry. CuF2-Catalyzed Chan–Lam Reaction of Saccharin: Solvent-Controlled Chemodivergent Synthesis of N-Arylsaccharin and Methyl 2-(N-Arylsulfamoyl)benzoates. ACS Publications. Available at: [Link]

Foundational

Literature review on substituted sulfamoylbenzoic acids

Title : Engineering the Sulfamoylbenzoic Acid Scaffold: A Technical Guide to Synthesis, SAR, and Pharmacological Targeting Introduction The substituted sulfamoylbenzoic acid scaffold is a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Engineering the Sulfamoylbenzoic Acid Scaffold: A Technical Guide to Synthesis, SAR, and Pharmacological Targeting

Introduction The substituted sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, historically recognized as the pharmacophoric core of potent loop diuretics like furosemide and bumetanide[1]. However, recent advancements have expanded its utility far beyond the renal Na-K-Cl cotransporters (NKCCs). By systematically modifying the N-substituents on the sulfonamide nitrogen or the halogen/phenoxy groups on the benzoic acid ring, researchers can fine-tune these derivatives to selectively target human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases)[2] and carbonic anhydrases (CAs)[3].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical structure-activity relationships (SAR) and bench-level synthetic execution. This whitepaper dissects the mechanistic causality behind target selectivity, provides self-validating synthetic protocols, and consolidates critical quantitative data for drug development professionals.

Pharmacological Target Divergence

The versatility of the sulfamoylbenzoic acid core lies in its modularity. The carboxylic acid moiety, the sulfonamide group, and the aromatic substitutions each play distinct roles in target engagement.

  • NKCC1 / NKCC2 Inhibition : The 5-sulfamoyl-anthranilic acid scaffold is essential for inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle[4]. The presence of a lipophilic group (e.g., phenoxy in bumetanide or furfurylamino in furosemide) at the 2- or 3-position drives the affinity for the chloride-binding site of the transporter[5].

  • h-NTPDase Inhibition : Modifying the sulfamoyl group by substituting hydrogen atoms on the nitrogen dramatically impacts selectivity against h-NTPDase isoforms, which are critical in purinergic signaling and inflammation[2]. For instance, an N-cyclopropyl substitution yields potent h-NTPDase3 inhibitors, while N-morpholine substitutions abolish activity[6].

  • Carbonic Anhydrase (CA) Inhibition : The primary sulfonamide group (-SO₂NH₂) acts as a critical zinc-binding pharmacophore in the active site of carbonic anhydrases. Metal complexes of 4-sulfamoylbenzoic acid show remarkable inhibitory effects on hCA I, II, IX, and XII, with Kᵢ values in the low micromolar to nanomolar range[3].

Targets Scaffold Substituted Sulfamoylbenzoic Acids NKCC Na-K-Cl Cotransporters (NKCC1 / NKCC2) Scaffold->NKCC Anthranilic acid core NTPDase h-NTPDases (Purinergic Signaling) Scaffold->NTPDase N-substituted amides CA Carbonic Anhydrases (CA I, II, IX, XII) Scaffold->CA Free sulfamoyl group Diuresis Diuresis & Edema Management NKCC->Diuresis Inflammation Anti-inflammatory & Anticancer NTPDase->Inflammation Glaucoma Glaucoma & Hypoxia Targeting CA->Glaucoma

Pharmacological target divergence based on sulfamoylbenzoic acid functionalization.

Quantitative Structure-Activity Relationships (SAR)

To rationally design inhibitors, we must analyze the empirical binding data. Table 1 illustrates the lack of significant selectivity between activated NKCC1 and NKCC2 for classic loop diuretics, highlighting the need for structural optimization if extra-renal targeting is desired[7].

Table 1: Inhibitory Potency of Loop Diuretics against NKCC Isoforms (pIC₅₀) [7]

CompoundmTAL NKCC2Erythrocyte NKCC1Thymocyte NKCC1
Bumetanide6.486.486.47
Piretanide5.975.996.29
Furosemide5.155.045.21

Conversely, targeted derivatization of the sulfamoyl and carboxylate groups yields highly selective h-NTPDase inhibitors. Table 2 summarizes the impact of specific substitutions on target affinity[2][6].

Table 2: SAR of Sulfamoylbenzamide Derivatives against h-NTPDases (IC₅₀ in μM) [2][6]

CompoundStructural Modificationh-NTPDase1h-NTPDase2h-NTPDase3h-NTPDase8
3i Halogenated (Cl, Br) benzamide2.88 >100.72 >10
3f Aliphatic amide coupling>100.27 >10>10
2d 2-chloro-5-(N-cyclopropylsulfamoyl)>10>10>100.28
4d Bis-sulfonamide-carboxamide>100.13 >10>10

Causality Check: The selectivity of compound 3i for h-NTPDase1 and 3 is driven by the sigma bond hyperconjugation and halogen bonding effects interacting specifically with the amino acid residues in the catalytic site of these specific isoforms[6].

Core Synthetic Methodologies & Workflows

The industrial and laboratory-scale synthesis of these compounds predominantly relies on the chlorosulfonation of a substituted benzoic acid, followed by ammonolysis and subsequent nucleophilic aromatic substitution (SₙAr) or amide coupling[8][9].

Workflow SM 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 80-150°C) SM->Step1 Int1 2,4-Dichloro-5-chlorosulfonylbenzoic Acid Step1->Int1 Electrophilic Aromatic Substitution Step2 Ammonolysis (NH4OH, 0-10°C) Int1->Step2 Int2 2,4-Dichloro-5-sulfamoylbenzoic Acid Step2->Int2 Nucleophilic Acyl Substitution Step3 SNAr / Amidation (Amine, 120-140°C or EDC/DMAP) Int2->Step3 Product Target API / Inhibitor Step3->Product Target Diversification

General synthetic workflow for substituted sulfamoylbenzoic acid derivatives.

Detailed Experimental Protocols

The following protocols outline the synthesis of the critical intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, and its conversion into a functional API (e.g., furosemide). Every step is designed as a self-validating system; physical state changes and temperature controls serve as built-in quality checks.

Protocol A: Chlorosulfonation of 2,4-Dichlorobenzoic Acid [1][9] Objective: Introduce the sulfonyl chloride group at the 5-position via electrophilic aromatic substitution.

  • Setup : Equip a dry, multi-neck round-bottom flask with a reflux condenser, dropping funnel, and a robust mechanical stirrer. Causality: The reaction evolves significant HCl gas; a scrubber system is mandatory.

  • Addition : Charge the flask with chlorosulfonic acid (excess, typically 5-10 eq). Slowly add 2,4-dichlorobenzoic acid in portions. Causality: The excess chlorosulfonic acid acts as both reagent and solvent, driving the equilibrium forward while managing the exotherm.

  • Heating : Gradually heat the mixture to 150°C and maintain for 2 hours.

  • Quenching (Critical Step) : Cool the reaction mixture to room temperature, then carefully pour it dropwise onto crushed ice under vigorous stirring.

    • Self-Validation: A white to pale-yellow precipitate (2,4-dichloro-5-carboxybenzenesulfonyl chloride) will immediately form[9]. If the product oils out, the quenching temperature was too high, leading to premature hydrolysis.

  • Isolation : Filter the precipitate and wash with ice-cold water. Do not dry extensively; proceed immediately to Protocol B to prevent hydrolysis of the sulfonyl chloride[9].

Protocol B: Ammonolysis to 2,4-Dichloro-5-sulfamoylbenzoic Acid [1][9] Objective: Convert the highly reactive sulfonyl chloride to a stable sulfonamide.

  • Preparation : Cool a reaction vessel containing concentrated aqueous ammonia (ammonia water) to 0°C using an ice-salt bath[1].

  • Reaction : Slowly add the wet 2,4-dichloro-5-carboxybenzenesulfonyl chloride cake from Protocol A into the ammonia solution.

    • Causality: The temperature must be strictly maintained at or below 5–10°C[1]. If the temperature spikes, the hydroxide ions in the aqueous ammonia will outcompete the ammonia nucleophile, hydrolyzing the sulfonyl chloride back to a sulfonic acid, drastically reducing yield.

  • Maturation : Stir the mixture for 1–2 hours at room temperature to ensure complete conversion[1][9].

  • Precipitation : Acidify the solution carefully with concentrated HCl until the pH reaches ~2.

    • Self-Validation: A dense white precipitate of 2,4-dichloro-5-sulfamoylbenzoic acid will form. Filter, wash with neutral water, and dry under a vacuum.

Protocol C: Nucleophilic Aromatic Substitution (Synthesis of Furosemide) [9] Objective: Substitute the 2-chloro position with furfurylamine.

  • Reagents : Combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 eq) and furfurylamine (excess, ~3-5 eq) in a solvent-free environment or a high-boiling solvent like ethanol/water mixtures. Optional: Add sodium bicarbonate as an acid scavenger[9].

  • Heating : Heat the mixture to 120–140°C for 4 hours.

    • Causality: The chlorine at the 2-position is activated by the electron-withdrawing carboxylic acid (ortho) and sulfamoyl groups (para), allowing SₙAr to occur. The high temperature is required to overcome the activation energy barrier of displacing a chloride ion from an aromatic ring[9].

  • Workup : Cool the mixture, acidify to precipitate the product, filter, and recrystallize from ethanol to yield pure furosemide.

Alternative Pathway Note: To bypass the low-yield SₙAr step, modern industrial routes often utilize 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. The fluorine atom is a vastly superior leaving group in SₙAr reactions, allowing the condensation with furfurylamine to proceed with near-quantitative yields under milder conditions[1].

Conclusion

The substituted sulfamoylbenzoic acid scaffold remains a cornerstone of rational drug design. By mastering the synthetic controls—such as thermal regulation during chlorosulfonation and precise nucleophilic substitution—researchers can efficiently generate libraries of compounds. Whether targeting renal ion transporters, purinergic signaling pathways, or carbonic anhydrases, the rigorous application of these protocols ensures high-fidelity data and robust lead optimization.

References

  • "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases", National Institutes of Health (PMC). [Link]

  • "Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs", ResearchGate. [Link]

  • "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases", RSC Advances. [Link]

  • "Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid", ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

Introduction and Mechanistic Rationale The synthesis of highly functionalized aryl sulfonamides is a cornerstone in modern drug discovery, particularly in the development of carbonic anhydrase inhibitors, diuretics, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized aryl sulfonamides is a cornerstone in modern drug discovery, particularly in the development of carbonic anhydrase inhibitors, diuretics, and targeted anti-inflammatory agents. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)[1][2] serves as a critical, multi-functional building block. It possesses three distinct orthogonal reactive sites: a methyl ester, a nitro group (reducible to an aniline), and a primary sulfonamide.

To achieve high purity and yield, this protocol utilizes a modified Meerwein chlorosulfonation followed by selective amidation. Starting from commercially available methyl 2-amino-5-nitrobenzoate, the amine is first converted to a diazonium salt. A copper-catalyzed single electron transfer (SET) process then facilitates the insertion of sulfur dioxide, yielding the sulfonyl chloride. Finally, chemoselective amidation with aqueous ammonia affords the target compound without hydrolyzing the methyl ester.

SynthesisWorkflow SM Methyl 2-amino- 5-nitrobenzoate Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl (aq) -5 to 0 °C Sulfonyl Sulfonyl Chloride Intermediate Diazo->Sulfonyl SO2, CuCl2, AcOH 0 °C to RT Product 5-Nitro-2-sulfamoylbenzoic acid methyl ester Sulfonyl->Product NH3 (aq), THF 0 °C

Fig 1: Three-step synthetic workflow via Meerwein chlorosulfonation and amidation.

Experimental Protocols

Step 1: Synthesis of Methyl 5-nitro-2-(chlorosulfonyl)benzoate

Causality & Design: The transformation of an arylamine to a sulfonyl chloride requires strict temperature control to prevent the premature decomposition of the diazonium salt into a phenol. Copper(II) chloride is utilized not merely as a reagent, but as a precatalyst that is reduced in situ to Cu(I), which initiates the radical insertion of SO2 into the aryl radical [1].

Procedure:

  • Diazotization: Suspend methyl 2-amino-5-nitrobenzoate (10.0 g, 51.0 mmol) in a mixture of concentrated HCl (30 mL) and glacial acetic acid (10 mL) in a 250 mL round-bottom flask. Cool the suspension to -5 °C using an ice-salt bath.

  • Add a solution of sodium nitrite (3.87 g, 56.1 mmol) in water (10 mL) dropwise over 30 minutes. Maintain the internal temperature below 0 °C. Stir for an additional 45 minutes to ensure complete dissolution and diazonium formation.

  • Preparation of SO2 Solution: In a separate well-ventilated fume hood, saturate glacial acetic acid (50 mL) with sulfur dioxide gas at 0 °C for 30 minutes. Add copper(II) chloride dihydrate (2.17 g, 12.7 mmol) to this solution. Self-Validation: The solution will turn a characteristic yellow-green color, indicating the presence of the active copper species.

  • Chlorosulfonation: Transfer the cold diazonium solution dropwise into the SO2/CuCl2 mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature gradually over 2 hours. Nitrogen gas evolution will be observed.

  • Pour the mixture onto crushed ice (200 g). The sulfonyl chloride will precipitate as a pale yellow solid. Filter immediately, wash with cold water (3 × 50 mL), and dry under vacuum. Note: Use immediately in the next step to prevent hydrolysis.

Step 2: Chemoselective Amidation

Causality & Design: The key challenge in this step is preventing the nucleophilic attack of ammonia on the methyl ester, which would yield a primary amide byproduct. By performing the reaction at 0 °C and strictly controlling the equivalents of ammonia, the highly electrophilic sulfonyl chloride reacts preferentially [2].

Procedure:

  • Dissolve the crude methyl 5-nitro-2-(chlorosulfonyl)benzoate from Step 1 in anhydrous tetrahydrofuran (THF, 80 mL) and cool to 0 °C.

  • Add aqueous ammonium hydroxide (28% w/w, 10.5 mL, ~153 mmol) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour. Self-Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The sulfonyl chloride spot (higher Rf) should completely disappear, replaced by a highly UV-active, polar spot corresponding to the sulfonamide.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Dilute the aqueous residue with water (50 mL) and acidify to pH 3 using 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Recrystallize the crude product from hot ethanol to afford 5-Nitro-2-sulfamoylbenzoic acid methyl ester as a crystalline solid[3].

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected analytical outcomes for a standard 10-gram scale synthesis.

Reagent / ProductMW ( g/mol )EquivalentsAmountExpected YieldPurity (HPLC)
Methyl 2-amino-5-nitrobenzoate196.161.010.0 gN/A>98% (Starting)
Sodium Nitrite (NaNO2)69.001.13.87 gN/AN/A
Copper(II) Chloride (CuCl2·2H2O)170.480.252.17 gN/AN/A
Ammonium Hydroxide (28%)35.053.010.5 mLN/AN/A
5-Nitro-2-sulfamoylbenzoic acid methyl ester 260.22 - ~9.9 g 70 - 75% >95%

Table 1: Stoichiometric parameters and expected yields for the two-step synthesis.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, researchers must validate the structure using the following analytical benchmarks:

  • LC-MS: The monoisotopic mass of the product is 260.01 Da. Expect to see a strong [M−H]− signal at m/z 259.0 in negative electrospray ionization (ESI) mode, and an [M+H]+ at m/z 261.0 in positive mode[3].

  • 1H NMR (DMSO-d6): Look for the diagnostic disappearance of the aniline protons (~6.5 ppm) and the appearance of a broad singlet integrating for 2H around 7.5-7.8 ppm, corresponding to the primary sulfonamide ( −SO2​NH2​ ). The methyl ester singlet should remain intact at ~3.9 ppm.

References

  • Title: The Meerwein Reaction: Copper-Catalyzed Synthesis of Aryl Sulfonyl Chlorides Source: Organic Syntheses, Coll. Vol. 7, p.426 (1990) URL: [Link]

  • Title: PubChemLite - 5-nitro-2-sulfamoylbenzoic acid methyl ester (CID 50951) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Source: Chemical Reviews, American Chemical Society URL: [Link]

Sources

Application

Application Note: Laboratory Protocol for the Preparation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

Strategic Overview & Significance 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0), also referred to as methyl 5-nitro-2-sulfamoylbenzoate, is a highly versatile bifunctional building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Significance

5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0), also referred to as methyl 5-nitro-2-sulfamoylbenzoate, is a highly versatile bifunctional building block in medicinal chemistry and organic synthesis[1][2]. Featuring both an electrophilic methyl ester and a nucleophilic/hydrogen-bonding primary sulfonamide, this scaffold is extensively utilized in the development of carbonic anhydrase inhibitors, protease inhibitors, and complex nitrogen-containing heterocycles ()[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The protocols herein emphasize the causality behind each chemical transformation, ensuring that researchers can adapt, troubleshoot, and validate these workflows as self-contained systems.

Physicochemical Properties

To establish baseline analytical expectations, the core properties of the target compound are summarized below.

PropertyValue
Chemical Name 5-Nitro-2-sulfamoylbenzoic acid methyl ester
CAS Registry Number 70017-22-0[1]
Molecular Formula C8H8N2O6S[4]
Molecular Weight 260.22 g/mol
Monoisotopic Mass 260.0103 Da[4]
SMILES String COC(=O)C1=C(C=CC(=C1)[O-])S(=O)(=O)N[4]

Mechanistic Pathways & Strategic Causality

The synthesis of 2-sulfamoylbenzoate esters typically avoids the direct esterification of the free 2-sulfamoylbenzoic acid. Under standard dehydrating acidic conditions, the free acid is highly prone to intramolecular cyclization, yielding saccharin derivatives instead of the desired ester. To bypass this, we employ two highly efficient, regioselective pathways:

  • Pathway A (Ring-Opening Methanolysis): Leverages the inherent ring strain and electrophilicity of 5-nitrosaccharin. Acid-catalyzed methanolysis directly yields the target ester via thermodynamic control ()[5][6].

  • Pathway B (Regioselective Ammonolysis): Utilizes methyl 2-(chlorosulfonyl)-5-nitrobenzoate (CAS: 1039020-81-9)[7]. The hard nucleophile (ammonia) selectively attacks the harder electrophilic center (sulfonyl chloride) over the ester, governed by kinetic control at low temperatures.

Synthesis A 5-Nitrosaccharin (Precursor A) C Acid-Catalyzed Methanolysis [Anhydrous MeOH, H2SO4, Reflux] A->C Ring Opening B Methyl 2-(chlorosulfonyl)- 5-nitrobenzoate (Precursor B) D Regioselective Ammonolysis [NH3/THF, 0°C] B->D Nucleophilic Substitution E 5-Nitro-2-sulfamoylbenzoic acid methyl ester (Target Product) C->E Esterification D->E Sulfonamide Formation

Fig 1: Divergent synthetic pathways for 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Quantitative Pathway Comparison
ParameterPathway A (Methanolysis)Pathway B (Ammonolysis)
Starting Material 5-NitrosaccharinMethyl 2-(chlorosulfonyl)-5-nitrobenzoate
Reagents Anhydrous MeOH, conc. H₂SO₄Anhydrous NH₃, THF
Temperature 65–70 °C (Reflux)0–5 °C
Reaction Time 12–16 hours2 hours
Primary Byproduct Water (neutralized during workup)Ammonium chloride (NH₄Cl)
Regioselectivity High (Thermodynamic control)Absolute (Kinetic control at 0 °C)

Experimental Protocols

Protocol A: Acid-Catalyzed Methanolysis of 5-Nitrosaccharin

Objective: Construct the methyl ester via the thermodynamic ring-opening of 5-nitrosaccharin.

Causality & Design:

  • Anhydrous Conditions: The use of strictly anhydrous methanol is critical. The presence of water will drive the equilibrium toward the hydrolysis product (5-nitro-2-sulfamoylbenzoic acid) rather than the desired methyl ester.

  • Acid Catalysis: Concentrated sulfuric acid protonates the pseudo-acid carbonyl of the saccharin core, dramatically increasing its electrophilicity and facilitating nucleophilic attack by methanol ()[5].

Step-by-Step Methodology:

  • Reagent Charging: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-nitrosaccharin (10.0 g, 43.8 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ (2.0 mL) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to ether formation or precursor degradation.

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C for 12–16 hours[5].

  • Validation Checkpoint: Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 1:1). The starting material (lower Rf​ ) should completely disappear, replaced by a new, UV-active spot (higher Rf​ ).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to approximately 30 mL. Pour the concentrated residue into 200 mL of ice-cold saturated NaHCO₃ solution. Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during aqueous workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude product. Recrystallize from hot ethanol to yield pure 5-nitro-2-sulfamoylbenzoic acid methyl ester.

Protocol B: Regioselective Ammonolysis of Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

Objective: Convert the sulfonyl chloride functional group to a primary sulfonamide without hydrolyzing or aminating the adjacent methyl ester[7].

Causality & Design:

  • Temperature Control (0–5 °C): While sulfonyl chlorides are significantly more reactive than esters, ammonia is a strong enough nucleophile to attack the ester at elevated temperatures (forming the benzamide). Strict thermal control ensures absolute regioselectivity ()[3].

Step-by-Step Methodology:

  • Preparation: In a 500 mL flame-dried Schlenk flask, dissolve Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (12.0 g, 42.9 mmol)[7] in anhydrous Tetrahydrofuran (THF, 120 mL).

  • Ammoniation: Cool the solution to 0 °C using an ice-water bath. Slowly bubble anhydrous NH₃ gas into the solution for 30 minutes, or dropwise add a solution of 0.5 M NH₃ in THF (100 mL, 50.0 mmol). Observation: A white precipitate of ammonium chloride (NH₄Cl) will immediately begin to form.

  • Reaction: Maintain the temperature at 0 °C and stir for 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). Complete consumption of the sulfonyl chloride indicates reaction completion.

  • Workup: Filter the reaction mixture through a Celite pad to remove the NH₄Cl salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the resulting solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to obtain the target compound as a pale yellow solid.

Downstream Application: Carbonic Anhydrase Inhibition

The primary sulfonamide moiety (-SO₂NH₂) generated in these protocols is the classical pharmacophore for Carbonic Anhydrase (CA) inhibition[3]. The sulfonamide binds directly to the active-site Zn²⁺ ion in its deprotonated state (-SO₂NH⁻), displacing the catalytic water molecule and halting the hydration of CO₂ ()[3]. The electron-withdrawing 5-nitro group lowers the pKa of the sulfonamide, significantly enhancing its binding affinity to the zinc ion at physiological pH.

MOA S Primary Sulfonamide (-SO2NH2) Z Active Site Zn2+ (Carbonic Anhydrase) S->Z Deprotonation & Coordination W Catalytic Water Displacement Z->W Induces I Enzyme Inhibition (Block CO2 Hydration) W->I Results in

Fig 2: Mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 50951: 5-nitro-2-sulfamoylbenzoic acid methyl ester. Retrieved March 30, 2026.[Link]

  • ResearchGate. A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide. Retrieved March 30, 2026.[Link]

Sources

Method

5-Nitro-2-sulfamoylbenzoic acid methyl ester as a chemical intermediate

Application Note: 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester in API Synthesis Executive Summary 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly specialized, polyfunctional chemical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester in API Synthesis

Executive Summary

5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly specialized, polyfunctional chemical intermediate[1]. Because it possesses three orthogonal reactive sites—a methyl ester, a nitro group, and a primary sulfonamide—it serves as a critical divergence point in the synthesis of complex active pharmaceutical ingredients (APIs), including loop diuretics, COX-2 inhibitors, and sulfonylurea-based agrochemicals. This application note details the mechanistic rationale and validated protocols for manipulating this intermediate to ensure high-yield, scalable synthetic workflows.

Structural Rationale & Reactivity Profile

The strategic value of methyl 5-nitro-2-sulfamoylbenzoate (Molecular Weight: 260.01 Da)[2] lies in its precise chemoselectivity. Understanding the causality behind its reactivity is essential for rational drug design:

  • The Methyl Ester: Acts as a robust protecting group during reductive or electrophilic transformations. It is sterically accessible and can be cleaved under mild alkaline conditions without disturbing the adjacent sulfonamide.

  • The C5 Nitro Group: Highly electrophilic and readily reduced to an electron-rich aniline. This reduction flips the electronic nature of the ring, activating it for subsequent electrophilic aromatic substitution or cross-coupling.

  • The C2 Sulfonamide: A classic pharmacophore. While it can act as a nucleophile in the presence of strong bases (e.g., reacting with isocyanates to form sulfonylureas), it remains inert under mild catalytic hydrogenation conditions.

Safety Note: Handling profiles of similar highly oxidized isomers (e.g., Methyl 4-nitro-2-sulfamoylbenzoate) indicate that standard precautions for chemical irritants must be observed, utilizing proper PPE (GHS precautionary statements P261, P280)[3].

Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways branching from this intermediate, highlighting how a single molecule can be directed toward vastly different pharmaceutical cores based on the chosen catalytic conditions.

G Intermediate 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) Amine 5-Amino-2-sulfamoylbenzoic acid methyl ester Intermediate->Amine Catalytic Hydrogenation (Pd/C, H2) Acid 5-Nitro-2-sulfamoylbenzoic acid Intermediate->Acid Alkaline Hydrolysis (LiOH, THF/H2O) Sulfonylurea Sulfonylurea Derivative Intermediate->Sulfonylurea Isocyanate Coupling (Base catalyzed) Diuretic Advanced API (e.g., Diuretics) Amine->Diuretic Alkylation/Acylation Acid->Diuretic Amide Coupling

Divergent synthetic pathways of 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Validated Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

Causality & Design: The objective is to reduce the nitro group to an amine without cleaving the C-S bond of the sulfonamide (desulfurization). Palladium on carbon (Pd/C) is selected over Raney Nickel because Pd/C under low hydrogen pressure strongly favors N-O bond reduction while leaving the sulfonamide intact. Methanol is used as the solvent to ensure full solubility of the polar starting material.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask, dissolve 5-nitro-2-sulfamoylbenzoic acid methyl ester (10.0 mmol, 2.60 g) in 50 mL of anhydrous, degassed methanol.

  • Catalyst Addition: Flush the flask with argon. Carefully add 0.26 g of 10% Pd/C (10 wt% relative to substrate). Critical Safety Step: Pd/C is highly pyrophoric when dry; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C with vigorous stirring for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting material (UV active) will disappear, replaced by a lower-Rf spot that stains positive (purple/brown) with ninhydrin, verifying primary amine formation.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with an additional 30 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-sulfamoylbenzoic acid methyl ester as an off-white solid.

Protocol B: Mild Saponification (Ester Hydrolysis)

Causality & Design: To utilize the carboxylic acid for downstream amide coupling, the methyl ester must be hydrolyzed. Lithium hydroxide (LiOH) in a biphasic THF/Water system is chosen over harsh acidic reflux or strong NaOH. LiOH provides a mild, homogeneous environment that prevents unwanted nucleophilic aromatic substitution at the highly activated nitro-aromatic ring.

Step-by-Step Methodology:

  • Solvent System: Dissolve the intermediate (10.0 mmol, 2.60 g) in 40 mL of a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Hydrolysis: Add Lithium hydroxide monohydrate (20.0 mmol, 0.84 g) in one portion.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 3 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the ester peak area is <1%.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with 20 mL of water and wash with 15 mL of diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2.0 using 1M HCl. The free 5-nitro-2-sulfamoylbenzoic acid will precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 45°C.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the nitro reduction step, demonstrating the self-validating nature of the chosen Pd/C protocol.

Table 1: Optimization of Nitro Reduction Conditions

Catalyst SystemSolventPressure / TempTime (h)Conversion (%)Purity (HPLC, %)Mechanistic Observation
10% Pd/C MeOH 1 atm / 25°C 4 >99 98.5 Optimal chemoselectivity; clean conversion.
5% Pd/CEtOH1 atm / 25°C88592.0Slower kinetics due to lower catalyst loading.
Fe powder / HClEtOH/H2OReflux210075.0Harsh acidic conditions led to partial ester hydrolysis.
Raney NickelMeOH5 atm / 50°C1210060.0Significant desulfurization (loss of sulfonamide group).

References

  • Title: PubChemLite - 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S)
  • Title: 3-(Azetidin-3-yl)-2,2-dimethylpropanoicacid - EvitaChem (Catalog listing for CAS 70017-22-0)
  • Title: 2297-01-0 | Methyl 4-nitro-2-sulfamoylbenzoate | BLD Pharm (Safety & Handling Profile)

Sources

Application

HPLC Method Development and Validation for the Quantitative Analysis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester

An In-Depth Technical Guide Abstract This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. This molecule, containing key functional groups such as a nitroaromatic ring and a sulfonamide, requires a systematic approach to achieve optimal separation and detection. This guide moves beyond a simple protocol, delving into the scientific rationale behind each experimental decision, from initial analyte characterization to final method validation according to ICH guidelines. Detailed, step-by-step protocols are provided for each phase of development, intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable quality control or research method for this compound or structurally similar molecules.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the initial selection of columns, mobile phases, and detection parameters.

5-Nitro-2-sulfamoylbenzoic acid methyl ester is a small organic molecule featuring a complex interplay of functional groups that influence its chromatographic retention and detection.

  • Structure: alt text

    Figure 1: Chemical Structure

The key structural features are:

  • Aromatic Ring with a Nitro Group: This moiety is a strong chromophore, making UV detection a highly suitable technique. The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule.

  • Sulfonamide Group (-SO₂NH₂): This group contains an acidic proton. The ionization state of this group is dependent on the mobile phase pH, which can be strategically manipulated to control retention time and peak shape.[1]

  • Methyl Ester Group (-COOCH₃): This is a neutral, relatively non-polar group that contributes to the overall hydrophobicity of the molecule.

These properties are summarized in the table below.

PropertyValue / DescriptionSourceChromatographic Implication
Molecular FormulaC₈H₈N₂O₆S[2]Governs molecular weight and elemental composition.
Molecular Weight260.22 g/mol [2]Relevant for mass spectrometry if used as a secondary detector.
Predicted XlogP0.8[2]Indicates moderate polarity, making reversed-phase HPLC the ideal separation mode.
Key Functional GroupsSulfonamide, Nitroaromatic, Methyl EsterN/ASulfonamide pKa will influence retention with pH. The nitroaromatic group provides a strong UV chromophore.

The Method Development Strategy: A Logic-Driven Workflow

A systematic and logical workflow is essential for efficient and effective HPLC method development.[3] Our approach is a multi-stage process that begins with broad screening and progressively refines the analytical conditions to achieve the desired performance. This workflow ensures that the final method is not only functional but also robust and reliable.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Structure, logP, pKa Estimate) ModeSelection Mode Selection (Reversed-Phase HPLC) Analyte->ModeSelection ColumnScreen Column Screening (C18, Phenyl-Hexyl) ModeSelection->ColumnScreen SolventScreen Organic Modifier Screening (Acetonitrile vs. Methanol) ModeSelection->SolventScreen Detection Wavelength Selection (PDA/DAD Scan) ModeSelection->Detection MobilePhase Mobile Phase Optimization (Isocratic vs. Gradient, pH) ColumnScreen->MobilePhase SolventScreen->MobilePhase Detection->MobilePhase Temp Temperature Optimization MobilePhase->Temp FlowRate Flow Rate Adjustment Temp->FlowRate FinalMethod Final Optimized Method FlowRate->FinalMethod Validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) FinalMethod->Validation Validation_Parameters cluster_Precision Precision Types Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

Method

Application Note: Thermodynamic Solubility Profiling of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester in Organic Solvents

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Process Engineers Document Type: Technical Methodology & Predictive Profiling Guide Executive Summary & Structural Analysis 5-Nitro-2-sulfamoylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Process Engineers Document Type: Technical Methodology & Predictive Profiling Guide

Executive Summary & Structural Analysis

5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly functionalized organic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (e.g., sulfonamide-based diuretics and antimicrobials)[1]. Determining its precise solubility profile across various organic solvents is a critical prerequisite for optimizing reaction yields, designing crystallization-based purification steps, and guiding early-stage formulation.

From a physicochemical perspective, the solvation behavior of this compound is dictated by four distinct structural motifs:

  • Sulfonamide Group (–SO₂NH₂): Acts as both a strong hydrogen-bond donor and acceptor.

  • Nitro Group (–NO₂): A strong electron-withdrawing group and a potent hydrogen-bond acceptor.

  • Methyl Ester (–COOCH₃): Contributes moderate polarity and acts as a hydrogen-bond acceptor.

  • Aromatic Core: Provides a hydrophobic surface capable of π−π stacking interactions.

This dense array of polar functional groups attached to a hydrophobic core creates complex solvation thermodynamics, requiring careful solvent selection to overcome the compound's crystal lattice energy[2].

Physicochemical Causality of Solvation

The thermodynamic solubility of sulfonamide derivatives is not merely a function of solvent polarity, but rather the delicate balance between solute-solvent affinity and the energetic penalty of disrupting solvent-solvent networks[2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity for this compound. Their high dielectric constants and potent hydrogen-bond accepting capabilities perfectly complement the acidic protons of the sulfonamide group. Because aprotic solvents do not self-associate strongly via hydrogen bonds, the energetic cost of cavity formation is low, resulting in highly favorable Gibbs free energy of solution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While protic solvents can both donate and accept hydrogen bonds, they exist as tightly bound hydrogen-bonded networks. The energetic penalty required to break these solvent-solvent bonds to accommodate the bulky aromatic solute limits the maximum achievable solubility, resulting in moderate (sparing) solubility.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): The highly polar nature of the ester, nitro, and sulfonamide groups creates a severe "hydrophobic mismatch" in non-polar media. The lack of compensating dipole-dipole or hydrogen-bonding interactions leads to extreme non-ideal mixing behavior (with activity coefficients often exceeding 106 ), rendering the compound practically insoluble[3].

SolvationThermodynamics Compound 5-Nitro-2-sulfamoylbenzoic acid methyl ester Aprotic Polar Aprotic (DMSO, DMF) Compound->Aprotic Strong H-bond acceptance Low cavity penalty (High Solubility) Protic Polar Protic (MeOH, EtOH) Compound->Protic H-bond donor/acceptor High cavity penalty (Moderate Solubility) NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar Hydrophobic mismatch No dipole stabilization (Low Solubility)

Figure 1: Thermodynamic drivers of solvation for highly functionalized sulfonamides across solvent classes.

Representative Solubility Profile

Based on the thermodynamic modeling of structurally analogous sulfonamides and empirical partition coefficients, the predicted equilibrium solubility profile at 25.0 °C is summarized below.

SolventPolarity IndexDielectric Constant ( ϵ )Expected Solubility Range (mg/mL)USP Classification
Dimethyl Sulfoxide (DMSO) 7.246.7> 100Freely Soluble
N,N-Dimethylformamide (DMF) 6.436.7> 100Freely Soluble
Methanol 5.132.710 – 30Sparingly Soluble
Ethyl Acetate 4.46.010 – 30Sparingly Soluble
Dichloromethane (DCM) 3.19.11 – 10Slightly Soluble
Hexane 0.11.9< 0.1Practically Insoluble

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 5-Nitro-2-sulfamoylbenzoic acid methyl ester for rigorous process chemistry, the Miniaturized Shake-Flask Method must be employed. Unlike kinetic solubility assays (which utilize DMSO stock spikes and often overestimate solubility due to supersaturation), the shake-flask method approaches equilibrium directly from the solid state, yielding true thermodynamic solubility[4][5].

Self-Validating Methodology

This protocol is designed as a self-validating system. The mandatory presence of excess solid at the end of the equilibration period proves that saturation was achieved. Furthermore, utilizing chemically compatible filtration membranes prevents false-positive concentration spikes caused by membrane degradation.

Step 1: Solid Dispensing & Solvent Addition

  • Accurately weigh approximately 15–20 mg of crystalline 5-Nitro-2-sulfamoylbenzoic acid methyl ester into a 2 mL amber glass HPLC vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality Check: Ensure there is a visible excess of solid. If the compound dissolves completely upon addition, add more API in 10 mg increments until a persistent suspension is formed.

Step 2: Thermodynamic Equilibration

  • Seal the vials tightly using PTFE-lined silicone septa. Note: PTFE is mandatory to prevent extraction of plasticizers by aggressive solvents like DCM or DMF.

  • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C .

  • Agitate at 300 rpm for 48 hours to ensure complete thermodynamic equilibrium[4].

Step 3: Phase Separation

  • Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the excess solid.

  • Validation Step: Visually confirm the presence of a solid pellet. If no pellet is present, the data point must be discarded as saturation was not reached.

  • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter . Critical Insight: Never use Nylon or PES filters for DMSO/DMF, as the solvent will partially dissolve the binder, ruining the downstream HPLC column.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) by a factor of 1:100 or 1:1000 to fall within the linear dynamic range of the UV detector.

  • Quantify the concentration against a 5-point calibration curve (0.1 to 50 µg/mL) using an HPLC-UV system set to the compound's λmax​ (typically ~254 nm for nitroaromatics).

ShakeFlaskWorkflow Step1 1. Solid Dispensing (Add excess API to vial) Step2 2. Solvent Addition (1.0 mL Organic Solvent) Step1->Step2 Step3 3. Equilibration (Shake at 25°C, 300 rpm, 48h) Step2->Step3 Decision Visible solid remaining? Step3->Decision AddMore Add more API & Re-equilibrate Decision->AddMore No (Not saturated) Step4 4. Phase Separation (Centrifuge & 0.22µm PTFE Filter) Decision->Step4 Yes (Saturated) AddMore->Step3 Step5 5. Quantification (Dilution & HPLC-UV Analysis) Step4->Step5

Figure 2: Self-validating workflow for the miniaturized shake-flask thermodynamic solubility assay.

References

  • PubChemLite. "5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S)". Université du Luxembourg.
  • Martinez, F., et al. (2001). "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents". Journal of Solution Chemistry (via Academia.edu).
  • Martinez, F., et al. (2003). "Thermodynamic study of the solubility of some sulfonamides in cyclohexane". SciELO.
  • Marques, M. R. C., et al. (2015). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies.
  • Zhou, L., et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences (via PubMed).

Sources

Application

Application Note: Safe Handling, Storage, and Synthetic Utility of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) Introduction & Mechanistic Context In modern pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)

Introduction & Mechanistic Context

In modern pharmaceutical development, tri-functionalized aromatic building blocks are highly sought after for their ability to undergo orthogonal synthetic modifications. 5-Nitro-2-sulfamoylbenzoic acid methyl ester is a critical intermediate extensively utilized in the synthesis of sulfonamide-based therapeutics, including loop diuretics (e.g., bumetanide analogs) and carbonic anhydrase inhibitors[1].

The structural architecture of this molecule dictates its synthetic versatility and its handling requirements:

  • The Nitro Group (–NO₂): Acts as a strongly electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack, while also serving as a reducible handle to generate an aniline derivative for subsequent functionalization.

  • The Sulfamoyl Group (–SO₂NH₂): A classic pharmacophore known for interacting with the zinc ion in the active site of metalloenzymes.

  • The Methyl Ester (–COOCH₃): Functions as a transient protecting group for the carboxylic acid, preventing unwanted side reactions (such as premature amidation or decarboxylation) during the manipulation of the nitro or sulfamoyl moieties.

Understanding the interplay of these functional groups is essential for designing safe handling protocols and efficient experimental workflows.

Physicochemical Profiling

To ensure predictable behavior during storage and synthesis, the fundamental physicochemical properties of the compound must be established. The quantitative data is summarized below [1]:

PropertyValueMechanistic Implication / Rationale
Chemical Name Methyl 5-nitro-2-sulfamoylbenzoateIUPAC standard nomenclature.
CAS Number 70017-22-0Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₈N₂O₆SEssential for precise stoichiometric calculations.
Monoisotopic Mass 260.0103 DaTarget mass for LC-MS validation ([M+H]⁺ ≈ 261.01).
Appearance Pale yellow to off-white powderColor shifts (to dark orange/brown) indicate photolytic degradation.
Solubility Soluble in DMSO, DMF; Insoluble in H₂ORequires polar aprotic solvents for stock solution preparation.

Risk Assessment & Safety Protocols

As a Senior Application Scientist, it is critical to move beyond merely listing safety gear and instead understand the causality behind the hazards [2].

  • Sensitization and Cross-Reactivity: The presence of the sulfonamide group means this compound can trigger severe allergic reactions in individuals with known "sulfa" allergies. Furthermore, nitroaromatic compounds are notorious skin sensitizers because they can undergo in vivo reduction to reactive hydroxylamines, which covalently bind to skin proteins.

  • Thermal and Chemical Reactivity: While stable under ambient conditions, nitroaromatics possess inherent high energy. Exposure to strong bases (which can initiate exothermic saponification of the ester) or strong reducing agents without proper cooling can lead to runaway reactions.

Mandatory Personal Protective Equipment (PPE)
  • Gloves: Double-layer nitrile gloves. Change immediately if contaminated, as DMSO/DMF solutions will rapidly carry the dissolved compound through compromised nitrile barriers.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to protect against micro-particulate dust during weighing.

  • Ventilation: All handling of the dry powder must be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent inhalation of aerosolized particulates.

Storage & Stability Management

The degradation of 5-nitro-2-sulfamoylbenzoic acid methyl ester is primarily driven by two environmental factors: moisture and UV light.

  • Moisture-Induced Hydrolysis: Ambient water vapor can slowly hydrolyze the methyl ester to the corresponding carboxylic acid, ruining stoichiometric precision for downstream reactions.

  • Photolysis: The nitro group is photolabile. Prolonged exposure to light induces radical formation and subsequent polymerization, visually presenting as a darkening of the powder.

Optimized Storage Protocol:

  • Store the primary container at 2–8°C in a desiccator.

  • Transfer the required amount to an amber glass vial .

  • After use, purge the headspace of the container with Argon gas (heavier than nitrogen, providing a better inert blanket) before sealing with Parafilm.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions (Self-Validating)

Objective: Prepare a 100 mM stock solution in DMSO for biological assays or synthetic aliquoting.

  • Equilibration: Allow the sealed vial of 5-nitro-2-sulfamoylbenzoic acid methyl ester to reach room temperature in a desiccator (approx. 30 minutes) to prevent condensation from forming on the cold powder.

  • Weighing: Using an anti-static spatula, weigh 26.02 mg of the compound into a tared, pre-dried 2 mL amber HPLC vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Agitation: Vortex gently for 30 seconds until the solution is completely clear and pale yellow.

  • Validation (Quality Control): Run a 1 µL aliquot on LC-MS. You must observe a single major peak corresponding to the [M+H]⁺ ion at m/z 261.01. The absence of a peak at m/z 247.0 (the hydrolyzed acid) validates the integrity of the ester [1].

Protocol B: Selective Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine (Methyl 5-amino-2-sulfamoylbenzoate) without cleaving the ester.

  • Reaction Setup: Dissolve 1.0 mmol (260.2 mg) of the starting material in 10 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 26 mg of 10% Palladium on Carbon (Pd/C). Causality Note: Add the catalyst while the flask is flushed with Argon to prevent the dry Pd/C from igniting the methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material is UV-active but unreactive to ninhydrin. The product will show a lower Rf value and will stain bright orange/red with ninhydrin due to the newly formed primary aromatic amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure amine.

Visualizing the Workflows

Diagram 1: Safe Handling and Storage Workflow

HandlingWorkflow Start Receive Chemical (CAS: 70017-22-0) Inspect Visual Inspection (Check for discoloration) Start->Inspect Storage Storage (2-8°C, Argon, Amber Vial) Inspect->Storage Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Dissolution Dissolution (Anhydrous DMSO/DMF) Weighing->Dissolution QC Quality Control (LC-MS: [M+H]+ 261.01) Dissolution->QC

Workflow for the safe receipt, storage, and validated dissolution of the compound.

Diagram 2: Synthetic Utility and Downstream Applications

SyntheticPathway Core 5-Nitro-2-sulfamoylbenzoic acid methyl ester Reduction Catalytic Hydrogenation (Pd/C, H2 gas) Core->Reduction Chemoselective Saponification Alkaline Hydrolysis (NaOH, H2O/MeOH) Core->Saponification Amine Methyl 5-amino-2- sulfamoylbenzoate Reduction->Amine Acid 5-Nitro-2-sulfamoylbenzoic acid Saponification->Acid Drug Sulfonamide Therapeutics (e.g., Diuretics) Amine->Drug Multi-step Synthesis Acid->Drug Multi-step Synthesis

Divergent synthetic pathways demonstrating the utility of the nitro and ester functional groups.

Emergency Procedures & Spill Management

  • Dry Powder Spill: Do NOT use water or reactive solvents initially, as this can spread the material or facilitate skin absorption. Carefully sweep up the powder using a static-free brush and designated hazardous waste dustpan. Wipe the remaining residue with a paper towel slightly dampened with isopropanol, then dispose of all materials in a sealed biohazard/chemical waste bin.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as they will accelerate the dermal absorption of the nitroaromatic compound.

  • Eye Exposure: Flush eyes at a designated eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate occupational medical evaluation.

References

  • PubChemLite : 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S) - Structural Information and Mass Spectrometry Profile. Available at: [Link]

Method

Application of 5-Nitro-2-sulfamoylbenzoic acid methyl ester in sulfonamide synthesis

An In-Depth Technical Guide to the Application of 5-Nitro-2-sulfamoylbenzoic acid methyl ester in Sulfonamide Synthesis Introduction: Unlocking Synthetic Versatility In the landscape of medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 5-Nitro-2-sulfamoylbenzoic acid methyl ester in Sulfonamide Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and drug development, the sulfonamide moiety remains a cornerstone pharmacophore, present in a wide array of therapeutic agents. 5-Nitro-2-sulfamoylbenzoic acid methyl ester, also known as methyl 5-nitro-2-sulfamoylbenzoate, emerges as a highly versatile and strategic building block for the synthesis of novel sulfonamide derivatives. Its structure is uniquely trifunctional, featuring a primary sulfonamide, a reducible nitro group, and a methyl ester. This configuration allows for selective, stepwise modifications at two distinct sites, providing a powerful platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide provides field-proven insights and detailed protocols for leveraging this reagent's reactivity. We will explore two primary synthetic pathways: direct derivatization at the sulfonamide nitrogen and functionalization of the aromatic ring following the chemoselective reduction of the nitro group. The methodologies presented herein are designed to be robust and self-validating, enabling researchers to confidently synthesize, purify, and characterize novel sulfonamide compounds.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource(s)
IUPAC Name methyl 5-nitro-2-sulfamoylbenzoate-
Molecular Formula C₈H₈N₂O₆S[1]
Molecular Weight 260.22 g/mol Calculated
Monoisotopic Mass 260.0103 Da[1]
Appearance Expected to be a solidGeneral observation
Key Functional Groups Methyl Ester, Primary Sulfonamide, Aromatic Nitro Group-

Core Synthetic Strategies: A Dual-Pathway Approach

The synthetic utility of methyl 5-nitro-2-sulfamoylbenzoate stems from its capacity for diversification through two orthogonal pathways. The primary sulfonamide group allows for direct N-alkylation or N-arylation, while the nitro group can be selectively reduced to an amine, which then serves as a new point for chemical modification.

G cluster_0 Pathway A: Sulfonamide N-Alkylation cluster_1 Pathway B: Nitro Group Reduction start Methyl 5-nitro-2-sulfamoylbenzoate A1 Base (e.g., K₂CO₃, NaH) + Alkyl/Aryl Halide (R-X) start->A1 Direct Functionalization B1 Selective Reduction (e.g., SnCl₂·2H₂O) start->B1 Ring Functionalization A2 N-Substituted Sulfonamide Derivative A1->A2 B2 Methyl 5-amino-2-sulfamoylbenzoate B1->B2 B3 Further Derivatization (e.g., Acylation, Diazotization) B2->B3 B4 Diverse Amino-Sulfonamide Derivatives B3->B4

Caption: Core synthetic pathways for derivatizing methyl 5-nitro-2-sulfamoylbenzoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The causality behind key experimental choices is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Pathway A - N-Alkylation of the Sulfonamide Group

This protocol describes the synthesis of N-substituted sulfonamides via direct alkylation. The choice of a suitable base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective, but milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures. Controlling the stoichiometry of the alkylating agent is crucial to minimize the common side reaction of N,N-dialkylation.[2]

Materials:

  • Methyl 5-nitro-2-sulfamoylbenzoate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), finely ground and dried (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_workflow N-Alkylation Workflow Setup 1. Dissolve starting material in anhydrous DMF under N₂ AddBase 2. Add K₂CO₃ and stir Setup->AddBase AddAlkylatingAgent 3. Add alkyl halide dropwise AddBase->AddAlkylatingAgent Heat 4. Heat reaction (e.g., 60-80 °C) and monitor by TLC AddAlkylatingAgent->Heat Workup 5. Quench with water, extract with EtOAc Heat->Workup Purify 6. Wash, dry, and concentrate Workup->Purify Chromatography 7. Purify by silica gel chromatography Purify->Chromatography

Caption: Experimental workflow for the N-alkylation of the primary sulfonamide.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-nitro-2-sulfamoylbenzoate (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Base Addition: Add finely ground, anhydrous K₂CO₃ (2.5 eq) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature. The use of a fine powder increases the surface area and reactivity.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) to the reaction mixture dropwise. A slow addition helps to control the reaction's exotherm and favors mono-alkylation.[2]

  • Reaction and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted sulfonamide.

Protocol 2: Pathway B - Selective Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine, yielding methyl 5-amino-2-sulfamoylbenzoate. The choice of reducing agent is paramount to ensure chemoselectivity. While catalytic hydrogenation (H₂/Pd-C) is a powerful method, it can sometimes lead to the reduction of other functional groups.[3] A classic and highly selective method that preserves ester functionalities is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[4][5][6] This method avoids strongly acidic conditions that could hydrolyze the ester and does not require high-pressure equipment.

Materials:

  • Methyl 5-nitro-2-sulfamoylbenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_workflow Nitro Reduction Workflow Setup 1. Dissolve starting material in absolute EtOH AddReductant 2. Add SnCl₂·2H₂O in portions Setup->AddReductant Heat 3. Reflux reaction and monitor by TLC AddReductant->Heat Neutralize 4. Cool, concentrate, and neutralize with NaHCO₃ Heat->Neutralize Extract 5. Extract with EtOAc Neutralize->Extract Purify 6. Wash, dry, and concentrate Extract->Purify Characterize 7. Characterize crude product or purify further if needed Purify->Characterize

Caption: Experimental workflow for the selective reduction of the nitro group.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-nitro-2-sulfamoylbenzoate (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: To the stirred solution, add SnCl₂·2H₂O (4.5 eq) in portions. The addition may be exothermic.

  • Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).

  • Work-up - Neutralization: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add ethyl acetate to the residue. Cool the mixture in an ice bath and carefully add saturated aqueous NaHCO₃ solution dropwise until the solution is basic (pH > 8) and effervescence ceases. This step neutralizes the acidic tin salts, causing them to precipitate.

  • Filtration and Extraction: Filter the resulting suspension through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-amino-2-sulfamoylbenzoate.

  • Purification/Characterization: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or silica gel chromatography. The resulting aniline is a versatile intermediate for further reactions such as acylation, sulfonylation, or diazotization.[7]

Exemplary Data and Characterization

The protocols described enable the synthesis of a wide range of derivatives.

PathwayStarting MaterialReagent(s)Exemplary Product
A Methyl 5-nitro-2-sulfamoylbenzoateBenzyl bromide, K₂CO₃, DMFMethyl N-benzyl-5-nitro-2-sulfamoylbenzoate
A Methyl 5-nitro-2-sulfamoylbenzoateEthyl iodide, NaH, THFMethyl N-ethyl-5-nitro-2-sulfamoylbenzoate
B Methyl 5-nitro-2-sulfamoylbenzoateSnCl₂·2H₂O, EtOHMethyl 5-amino-2-sulfamoylbenzoate
B -> Methyl 5-amino-2-sulfamoylbenzoateAcetyl chloride, PyridineMethyl N-acetyl-5-amino-2-sulfamoylbenzoate

Structural Validation: The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For Pathway A, the disappearance of the sulfonamide N-H protons and the appearance of new signals corresponding to the added alkyl group are key indicators. For Pathway B, a significant upfield shift of the aromatic proton signals is expected due to the conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For Pathway B, the appearance of N-H stretching bands around 3300-3500 cm⁻¹ confirms the formation of the amine.

References

  • Garcı́a-Álvarez, R., Pardo, L., & Piera, J. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry, 85(15), 9873–9881. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]

  • Ramesh, R., & Anandaraj, P. (2021). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Journal of Heterocyclic Chemistry, 58(5), 1145-1156. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Synthetic Communications, 15(9), 843-847. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. [Link]

  • Kas’yan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 16-24. [Link]

  • Tunoori, A. R., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9094-9100. [Link]

  • PubChemLite. (2026). 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S). University of Luxembourg. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester

Welcome to the technical support center for the synthesis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. The synthesis typically proceeds via two key stages: sulfamoylation of methyl benzoate followed by nitration, or nitration of methyl 2-sulfamoylbenzoate. The order of these steps can influence the side product profile.

Issue 1: Low Yield of the Desired Product with Multiple Spots on TLC After Nitration

Observation: The reaction mixture shows several spots on the Thin Layer Chromatography (TLC) plate, and the isolated yield of 5-Nitro-2-sulfamoylbenzoic acid methyl ester is significantly lower than expected.

Potential Cause: This issue often points to a lack of regioselectivity during the electrophilic aromatic substitution (nitration) step, leading to the formation of isomeric side products. The directing effects of the substituents on the benzene ring (the methyl ester and the sulfamoyl group) are crucial.

Mechanistic Insight: The methyl ester group (-COOCH₃) is a meta-director, while the sulfamoyl group (-SO₂NH₂) is an ortho, para-director. When both are present on the ring, their directing effects can be either synergistic or competitive, depending on their relative positions. In the case of methyl 2-sulfamoylbenzoate, the desired product is formed by nitration at the 5-position. However, other isomers can also be formed.

Troubleshooting Steps:

  • Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of undesired isomers and dinitrated byproducts.[1]

    • Protocol: Maintain a strict reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

  • Rate of Addition of Nitrating Agent: Adding the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) too quickly can cause localized overheating, promoting side reactions.

    • Protocol: Add the nitrating mixture dropwise with vigorous stirring to ensure even distribution and temperature control.

  • Choice of Nitrating Agent: The strength of the nitrating agent can affect selectivity.

    • Protocol: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. For sensitive substrates, a milder nitrating agent like N-nitrosuccinimide (NBS) in the presence of a Lewis acid might offer better control, though this would require significant process optimization.

Visualizing Isomer Formation:

G Methyl 2-sulfamoylbenzoate Methyl 2-sulfamoylbenzoate Desired Product (5-Nitro) Desired Product (5-Nitro) Methyl 2-sulfamoylbenzoate->Desired Product (5-Nitro) HNO₃/H₂SO₄ Isomeric Side Product (3-Nitro) Isomeric Side Product (3-Nitro) Methyl 2-sulfamoylbenzoate->Isomeric Side Product (3-Nitro) HNO₃/H₂SO₄ (Poor Regioselectivity) Dinitrated Side Product Dinitrated Side Product Methyl 2-sulfamoylbenzoate->Dinitrated Side Product HNO₃/H₂SO₄ (Harsh Conditions) G cluster_0 Route A cluster_1 Route B Methyl Benzoate Methyl Benzoate Methyl 2-sulfamoylbenzoate Methyl 2-sulfamoylbenzoate Methyl Benzoate->Methyl 2-sulfamoylbenzoate 1. HSO₃Cl 2. NH₃ Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl Benzoate->Methyl 3-nitrobenzoate HNO₃/H₂SO₄ 5-Nitro-2-sulfamoylbenzoic acid methyl ester 5-Nitro-2-sulfamoylbenzoic acid methyl ester Methyl 2-sulfamoylbenzoate->5-Nitro-2-sulfamoylbenzoic acid methyl ester HNO₃/H₂SO₄ Methyl 3-nitrobenzoate->5-Nitro-2-sulfamoylbenzoic acid methyl ester 1. HSO₃Cl 2. NH₃

Sources

Optimization

Technical Support Center: Purification of Crude 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 5-nitro-2-sulfam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 5-nitro-2-sulfamoylbenzoic acid methyl ester (CAS 70017-22-0) [1].

Synthesizing this critical sulfonamide intermediate—often via the amidation of methyl 2-(chlorosulfonyl)-5-nitrobenzoate (CAS 1039020-81-9) [2]—frequently yields a crude mixture contaminated with specific side-products. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causalities behind impurity formation, providing a self-validating workflow to achieve >99% purity.

Impurity Profiling & Mechanistic Causality

Before attempting purification, it is critical to understand what you are trying to remove and why it formed. The amidation of a sulfonyl chloride in the presence of an ester is a delicate kinetic balance. Deviations in reagent stoichiometry or solvent anhydrousness inevitably lead to the three primary impurities outlined below.

Quantitative Impurity Profile
ImpurityChemical NameFormation MechanismRelative Polarity (TLC)*Removal Strategy
Impurity A 5-Nitro-2-sulfamoylbenzoic acidEster hydrolysis (water/base exposure during amidation or workup).Highly Polar (Baseline streak)Selective aqueous extraction (pH 8.3)
Impurity B 5-Nitro-2-sulfamoylbenzamideAminolysis (over-reaction of the ester moiety with excess NH₃).Polar (Rf ~0.15)Recrystallization (EtOAc/Heptane)
Impurity C Methyl 2-sulfo-5-nitrobenzoateSulfonyl chloride hydrolysis (reaction with trace water instead of NH₃).Highly Polar (Water soluble)Aqueous extraction

*TLC Conditions: 50% Ethyl Acetate / Hexanes with 1% Acetic Acid.

Reaction & Impurity Pathway

G SM Methyl 2-(chlorosulfonyl) -5-nitrobenzoate (CAS 1039020-81-9) Prod Methyl 5-nitro-2- sulfamoylbenzoate (Target) SM->Prod + NH3 (Target Reaction) ImpC Methyl 2-sulfo-5- nitrobenzoate (Impurity C) SM->ImpC + H2O (Hydrolysis) ImpA 5-Nitro-2-sulfamoyl benzoic acid (Impurity A) Prod->ImpA + H2O / Base (Ester Hydrolysis) ImpB 5-Nitro-2-sulfamoyl benzamide (Impurity B) Prod->ImpB + Excess NH3 (Aminolysis)

Diagram 1: Mechanistic pathways showing the formation of the target ester and primary impurities.

Troubleshooting FAQs

Q1: I am losing massive amounts of product yield during the aqueous washing step. What is going wrong? A: You are likely using a base that is too strong, such as Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). The target molecule contains a primary sulfonamide group (-SO₂NH₂). Due to the electron-withdrawing nature of the adjacent nitro and ester groups, this sulfonamide proton is weakly acidic (pKa ~8.5) [3]. Strong bases will completely deprotonate the sulfonamide, rendering your target highly water-soluble and pulling it into the aqueous waste. Actionable Fix: Switch to 5% w/v Sodium Bicarbonate (NaHCO₃), which buffers at pH ~8.3. This provides just enough basicity to deprotonate the carboxylic acid (Impurity A, pKa ~3.5) without ionizing your target sulfonamide.

Q2: My LC-MS shows a persistent co-eluting impurity with a mass of [M-15]. What is it? A: This is Impurity B (5-Nitro-2-sulfamoylbenzamide). It forms via aminolysis. When the sulfonyl chloride is treated with ammonia, any excess NH₃ can attack the methyl ester, displacing methanol. The loss of the methoxy group (-31 Da) and addition of an amine group (+16 Da) results in a net mass shift of -15 Da. Actionable Fix: Amides are highly crystalline and exhibit drastically different solubility profiles than esters. Perform a selective recrystallization using an Ethyl Acetate/Heptane system. The amide will remain dissolved in the mother liquor while the ester crystallizes.

Q3: How can I prevent the formation of Impurity A (the carboxylic acid) entirely? A: Impurity A forms via hydrolysis. This is almost exclusively caused by the presence of water during the amidation step—typically from using aqueous ammonium hydroxide (NH₄OH). Actionable Fix: Use a strictly anhydrous amidation protocol. Utilize a commercially available solution of NH₃ in anhydrous methanol (7M) or bubble anhydrous NH₃ gas directly into a dry THF solution of your starting material.

Validated Purification Protocol

This protocol utilizes a self-validating, two-stage purification strategy: a controlled-pH liquid-liquid extraction followed by an anti-solvent recrystallization.

Purification Workflow

Workflow Crude Crude Mixture (Target + Impurities A, B, C) Dissolve Dissolve in EtOAc Crude->Dissolve Wash1 Wash with 5% NaHCO3 (aq) Dissolve->Wash1 Org1 Organic Layer (Target + Impurity B) Wash1->Org1 Retains neutral/weakly acidic Aq1 Aqueous Layer (Impurities A & C salts) Wash1->Aq1 Extracts strong acids Concentrate Concentrate & Dry Org1->Concentrate Recryst Recrystallize (EtOAc / Heptane) Concentrate->Recryst Pure Pure Target Crystals (>99% purity) Recryst->Pure Crystallizes MotherLiq Mother Liquor (Impurity B) Recryst->MotherLiq Remains in solution

Diagram 2: Step-by-step workflow for the isolation of pure methyl 5-nitro-2-sulfamoylbenzoate.

Step-by-Step Methodology

Phase 1: Selective Acid-Base Extraction

  • Dissolution: Dissolve 10.0 g of crude methyl 5-nitro-2-sulfamoylbenzoate in 100 mL of Ethyl Acetate (EtOAc) at room temperature. Filter out any insoluble polymeric matter.

  • pH-Controlled Wash: Transfer the organic solution to a separatory funnel. Add 50 mL of 5% w/v aqueous NaHCO₃. Invert gently and vent frequently (CO₂ gas evolution may occur if trace HCl or sulfonic acids are present).

  • Phase Separation: Allow the layers to separate for 5 minutes. Drain the lower aqueous layer into a secondary flask. Repeat the NaHCO₃ wash once more with an additional 50 mL.

    • Self-Validation Checkpoint 1: Acidify a 2 mL aliquot of the combined aqueous waste with 1M HCl to pH 2. The immediate formation of a white precipitate confirms the successful extraction of Impurity A. If the solution remains clear, Impurity A was successfully avoided during your synthesis.

  • Drying: Wash the organic layer with 50 mL of saturated NaCl (brine). Dry the organic layer over 5 g of anhydrous Na₂SO₄ for 15 minutes.

Phase 2: Anti-Solvent Recrystallization 5. Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C water bath) to a residual volume of approximately 25 mL. 6. Anti-Solvent Addition: Transfer the concentrated EtOAc solution to an Erlenmeyer flask and heat to 60°C. Slowly add Heptane dropwise while stirring until the solution becomes slightly turbid (typically requires 35–45 mL of Heptane). 7. Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then chill in an ice bath (0–5°C) for 1 hour to maximize yield. 8. Isolation: Vacuum filter the resulting crystals. Wash the filter cake with 15 mL of ice-cold 1:2 EtOAc:Heptane. Dry under vacuum at 45°C overnight.

  • Self-Validation Checkpoint 2: Perform TLC (Eluent: 50% EtOAc/Hexanes) on the dried crystals. The target ester will appear as a single crisp spot at Rf ~0.45. The absence of a spot at Rf ~0.15 confirms the complete removal of Impurity B.

References

  • PubChem. "5-nitro-2-sulfamoylbenzoic acid methyl ester" (CID 50951). National Center for Biotechnology Information. URL: [Link]

  • PubChem. "Sulfanilamide" (CID 5333) - Reference for standard primary sulfonamide pKa properties. National Center for Biotechnology Information. URL:[Link]

Troubleshooting

Degradation pathways of 5-Nitro-2-sulfamoylbenzoic acid methyl ester

Initiating the Analysis I'm now diving into the request. My focus is understanding the degradation pathways of 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm now diving into the request. My focus is understanding the degradation pathways of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. The ultimate goal is to generate technical support content, specifically troubleshooting guides and FAQs that address experimental issues.

Defining the Parameters

I've clarified the target audience and their needs. I am focusing on autonomy, expertise, authoritativeness, and trustworthiness (E-E-A-T) as well as visualization. I'm prioritizing generating a text structure to meet these criteria. The user requires full editorial control, technical accuracy, and field-proven insights with citations. The user is requesting a consolidated reference list and specific visual elements like Graphviz diagrams.

Investigating Chemical Relations

I've zeroed in on the compound's structure, 5-Nitro-2-sulfamoylbenzoic acid methyl ester, and started exploring its relation to existing drugs. My initial search yielded a connection to furosemide through 5-sulfamoyl-2-aminobenzoic acid. Now I'm refining the search further to see what else I can dig up.

Identifying Key Structure

I've homed in on "5-Nitro-2-sulfamoylbenzoic acid methyl ester" (CAS 70017-22-0), recognizing it as a building block. My initial thought was that it's an intermediate or possible impurity in sulfonamide drug synthesis. Now, I'm noting bumetanide has a 3-butyl group instead.

Analyzing Degradation Pathways

I'm currently focused on the degradation of 5-Nitro-2-sulfamoylbenzoic acid methyl ester. My thinking leans towards the standard hydrolysis of the ester, nitro group reduction, and sulfonamide breakdown, dependent on environmental conditions. I'm prioritizing the likely reaction sequences.

Structuring Technical Support

I've shifted focus to structuring a technical support guide around the compound's degradation pathways. The breakdown will include sections on ester hydrolysis, nitro reduction, and sulfonamide cleavage, all informed by my current thinking. This guide will be very useful. The goal is to make it easy to follow and very comprehensive.

Developing the Troubleshooting Guide

Now, I'm fleshing out the support guide. I've drafted core sections: the pathways diagram, troubleshooting Q&A (including hydrolysis, and nitro reduction), and preliminary experimental protocols. Next, I'll detail quantitative data tables summarizing kinetics under different conditions. The references are ready. I'm prioritizing the Q&A format.

Refining Degradation Insights

I'm now zeroing in on the enhanced ester hydrolysis due to the ring's electron deficiency caused by the nitro and sulfamoyl groups. My protocols will require rigorous controls to ensure trustworthiness, like neutralizing samples. I'm preparing authoritative grounding, citing benzoic acid degradation principles and sulfamoyl stability from relevant papers, especially since specific ester degradation data is scarce. I will cite the compound's structure, and principles from related literature.

Constructing the DOT Diagram

I'm presently building the DOT diagram. I've defined node colors for visual clarity, adhering to contrast rules for readability. Nodes represent key compounds: the parent ester, hydrolysis and reduction products, and a rare sulfonamide hydrolysis product. Edges detail the reaction pathways, and the whole diagram has been developed with technical precision.

Refining the Protocols

I'm now refining the forced degradation protocol. The sequence is defined, starting with stock solution preparation and stressing with acid, base, oxidant, and heat/light. Quenching is crucial for data integrity, as is LC-MS/MS analysis. The procedure now looks complete.

Compiling Degradation Data

I'm currently compiling a table that includes half-life data (t1/2) for pH 2, 7, and 10 conditions, alongside light exposure data, with major degradants and the mechanism. I'll need to reference PubChem for structural properties (CAS 70017-22-0, Monoisotopic mass 260.0103 Da). The work on citing grounding material continues. I'll include the "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues" paper, to provide some context. Finally, I'll cite the benzoate degradation pathways paper for environmental fate understanding.

Finalizing the DOT Diagram

I've just finalized the DOT diagram, meticulously adjusting node labels to improve clarity and readability, ensuring sufficient node contrast according to design rules. The overall structure is complete, accurately depicting the reaction pathways, with a defined color palette for easy interpretation, and I'm very satisfied with the end result.

Explaining Hydrolysis Mechanisms

Now, I'm focusing on clarifying the ester's lability. I'm detailing the electron-withdrawing effects of the nitro and sulfamoyl groups on the benzene ring and the carbonyl carbon, which explains the increased susceptibility to hydroxide attack. The resulting biological degradation pathway via Pseudomonas sp. follows the typical ortho-cleavage pathway after hydrolysis.

Reviewing References for Accuracy

I'm now cross-referencing all sources to be sure of the accuracy of my citations. For the compound structure and physical properties, I'll be referencing the Uni.lu PubChem entry, and the PMC article for structural insights. I'm focusing on ensuring direct access and correct URLs for all the sources used, particularly the PubChem data.

Optimization

Technical Support Center: Preventing Byproduct Formation in the Nitration of Sulfamoylbenzoic Acid Esters

Welcome to the technical support center for the nitration of sulfamoylbenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cruci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of sulfamoylbenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. By understanding the underlying mechanisms and potential pitfalls, you can significantly improve your reaction outcomes, minimizing byproduct formation and maximizing the yield of your desired product. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the nitration of sulfamoylbenzoic acid esters. Each issue is broken down into its probable causes and actionable solutions.

Issue 1: Poor Regioselectivity - Formation of Undesired Nitro Isomers

Symptom: Your reaction yields a mixture of nitro-isomers, with significant amounts of byproducts where the nitro group is in an undesired position on the aromatic ring.

Probable Causes:

  • Conflicting Directing Effects: The sulfamoyl (-SO₂NHR) and ester (-COOR) groups are both electron-withdrawing and typically meta-directors in electrophilic aromatic substitution.[1] However, their combined influence and the specific reaction conditions can lead to a loss of selectivity.

  • Steric Hindrance: Bulky ester groups or substituents on the sulfamoyl nitrogen can sterically hinder the approach of the nitronium ion (NO₂⁺) to certain positions, favoring substitution at less hindered sites which may not be the desired ones.[2]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in regioselectivity.[3]

Solutions & Explanations:

  • Optimize Reaction Temperature:

    • Protocol: Begin the reaction at a lower temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: Lower temperatures favor the kinetically controlled product, which is often the isomer with the lowest activation energy barrier for its formation. This can significantly enhance the regioselectivity of the nitration.

  • Choice of Nitrating Agent:

    • Protocol: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder or more selective nitrating agents. For instance, a mixture of ammonium nitrate and trifluoroacetic anhydride can be effective at room temperature and may offer improved regioselectivity.[4]

    • Rationale: Different nitrating systems generate the electrophilic nitronium ion at different effective concentrations and in different solvent environments. Milder reagents can be more sensitive to the subtle electronic differences on the aromatic ring, leading to better control over the substitution pattern.

  • Use of a Directing Group Strategy (If Applicable):

    • Protocol: If the substitution pattern allows, consider introducing a temporary, strongly directing group to block undesired positions or enhance activation at the desired site. For example, a sulfonation/desulfonation sequence can be used to temporarily block a para position, directing nitration to an ortho position.[5]

    • Rationale: This strategy provides an additional layer of control over the regiochemical outcome by leveraging the powerful directing effects of specific functional groups.

Issue 2: Formation of Hydrolysis Byproducts - Cleavage of the Ester or Sulfamoyl Group

Symptom: You observe the presence of the corresponding carboxylic acid or sulfonic acid in your product mixture, indicating cleavage of the ester or sulfamoyl group.

Probable Causes:

  • Strongly Acidic Conditions: The classic nitrating mixture of concentrated nitric and sulfuric acids is highly acidic and can catalyze the hydrolysis of sensitive functional groups like esters.[6]

  • Presence of Water: Water, either from the reagents or introduced during workup, can lead to hydrolysis, especially at elevated temperatures.[6]

  • Extended Reaction Times: Prolonged exposure to the harsh reaction conditions increases the likelihood of side reactions, including hydrolysis.[3]

Solutions & Explanations:

  • Anhydrous Reaction Conditions:

    • Protocol: Ensure all glassware is thoroughly dried before use. Use anhydrous grades of solvents and reagents whenever possible.

    • Rationale: Minimizing the presence of water will suppress the hydrolysis side reaction.

  • Modified Nitrating Systems:

    • Protocol: Explore nitration conditions that do not require strong mineral acids. For example, nitration using a solid zeolite catalyst with concentrated nitric acid can be performed under less acidic conditions.[7] Another approach is to use an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can provide a milder reaction medium.[8][9]

    • Rationale: Avoiding strongly acidic environments significantly reduces the driving force for ester and sulfamoyl group hydrolysis.

  • Careful Workup Procedure:

    • Protocol: Quench the reaction by pouring it onto ice and immediately neutralizing the excess acid with a cold, dilute solution of a weak base like sodium bicarbonate. Maintain a low temperature throughout the workup.

    • Rationale: Rapid neutralization of the strong acid catalyst as soon as the reaction is complete will prevent further hydrolysis during the isolation and purification steps.

Issue 3: Dinitration and Polynitration Byproducts

Symptom: Your product mixture contains species with more than one nitro group attached to the aromatic ring.

Probable Causes:

  • Forcing Reaction Conditions: High temperatures, long reaction times, or a large excess of the nitrating agent can promote the introduction of a second (or third) nitro group.[3]

  • Insufficiently Deactivated Ring: While the sulfamoyl and ester groups are deactivating, the ring may still be susceptible to further nitration under harsh conditions. The first nitro group is strongly deactivating, but its introduction may not be fast enough to prevent some molecules from reacting a second time.

Solutions & Explanations:

  • Stoichiometric Control of the Nitrating Agent:

    • Protocol: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Add the nitrating agent dropwise to the solution of the sulfamoylbenzoic acid ester at a low temperature to maintain control over the reaction.

    • Rationale: Limiting the amount of the electrophile ensures that once the desired mononitration has occurred, there is insufficient nitrating agent remaining to promote dinitration.

  • Reaction Monitoring:

    • Protocol: Monitor the progress of the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material has been consumed to an acceptable level.

    • Rationale: Preventing the reaction from running for an extended period after the desired product has formed minimizes the opportunity for over-nitration.

  • Lower Reaction Temperature:

    • Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: The activation energy for dinitration is typically higher than for mononitration. By keeping the temperature low, you can favor the formation of the mononitro product.

Issue 4: Formation of Oxidation Byproducts and Tar

Symptom: The reaction mixture turns dark, and you isolate a significant amount of intractable, tar-like material, often accompanied by colored byproducts.

Probable Causes:

  • Strong Oxidizing Nature of Nitric Acid: Concentrated nitric acid is a powerful oxidizing agent and can lead to the degradation of the aromatic substrate, especially at higher temperatures.[10]

  • Reaction with Sensitive Functional Groups: If the sulfamoylbenzoic acid ester contains other sensitive functional groups, they may be susceptible to oxidation under the nitrating conditions.

Solutions & Explanations:

  • Temperature Control:

    • Protocol: Maintain a consistently low temperature throughout the addition of the nitrating agent and the course of the reaction.

    • Rationale: The rates of oxidation side reactions are often more sensitive to temperature than the rate of nitration.

  • Alternative Nitrating Agents:

    • Protocol: Consider using nitrating agents that are less prone to causing oxidation, such as nitronium tetrafluoroborate (NO₂BF₄).

    • Rationale: These reagents deliver the nitronium ion without the presence of the strongly oxidizing nitric acid.

  • Use of Inhibitors:

    • Protocol: In some cases, the addition of a small amount of a nitrous acid scavenger, such as urea, can help to suppress oxidative side reactions.

    • Rationale: Nitrous acid can be formed as a byproduct and can catalyze undesirable oxidative pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of a typical sulfamoylbenzoic acid ester?

A1: For an ester of 4-sulfamoylbenzoic acid, both the ester (-COOR) and the sulfamoyl (-SO₂NHR) groups are meta-directors. Therefore, the incoming nitro group is expected to add at the positions meta to both of these groups, which are the 2- and 6-positions relative to the ester. In the case of an ester of 3-sulfamoylbenzoic acid, the situation is more complex due to the competing directing effects of the two meta-directing groups. The outcome will be highly dependent on the specific reaction conditions.

Q2: How can I effectively separate the desired nitro-isomer from the byproducts?

A2: A combination of techniques is often necessary:

  • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[11]

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating isomers. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be screened to find the optimal conditions for separation.[12]

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC can be employed.[13]

Q3: Can I nitrate the sulfamoylbenzoic acid before esterification?

A3: Yes, this is a viable alternative synthetic route. Nitrating the sulfamoylbenzoic acid first and then esterifying the resulting nitro-sulfamoylbenzoic acid can sometimes be advantageous. The free carboxylic acid is a stronger deactivating group than the ester, which may influence the regioselectivity of the nitration. However, the subsequent esterification of the nitrated product will require its own optimization.

Q4: What are the key safety precautions to take during nitration reactions?

A4: Nitration reactions are potentially hazardous and must be performed with extreme care:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature, and add the nitrating agent slowly and carefully.

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available in case of a spill.

Section 3: Visualizing the Process

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for addressing byproduct formation in the nitration of sulfamoylbenzoic acid esters.

Troubleshooting_Workflow start Start: Byproduct Formation Observed identify Identify Byproducts (NMR, LC-MS, etc.) start->identify isomers Undesired Isomers? identify->isomers hydrolysis Hydrolysis Products? isomers->hydrolysis No sol_isomers Optimize Temperature Change Nitrating Agent Protecting Group Strategy isomers->sol_isomers Yes poly Polynitration? hydrolysis->poly No sol_hydrolysis Anhydrous Conditions Alternative Nitrating Agent Careful Workup hydrolysis->sol_hydrolysis Yes tar Tar/Oxidation? poly->tar No sol_poly Control Stoichiometry Monitor Reaction Lower Temperature poly->sol_poly Yes sol_tar Strict Temperature Control Alternative Nitrating Agent Use Inhibitors tar->sol_tar Yes end Desired Product Optimized tar->end No sol_isomers->end sol_hydrolysis->end sol_poly->end sol_tar->end

Caption: A decision-tree workflow for troubleshooting byproduct formation.

Generalized Nitration Mechanism and Potential Side Reactions

This diagram illustrates the core electrophilic aromatic substitution mechanism for nitration and highlights where common side reactions can occur.

Nitration_Mechanism cluster_main Main Nitration Pathway cluster_side Potential Byproduct Pathways start Sulfamoylbenzoic Acid Ester sigma Arenium Ion Intermediate start->sigma + NO₂⁺ hydrolysis Hydrolysis (Ester/Sulfamoyl Cleavage) start->hydrolysis H₂O / H⁺ oxidation Oxidation/Tar start->oxidation [O] nitronium NO₂⁺ (from HNO₃/H₂SO₄) product Mononitrated Product sigma->product - H⁺ dinitration Dinitration product->dinitration + NO₂⁺ (excess)

Caption: The central nitration mechanism and competing side reactions.

References

  • Wikipedia. Ortho effect. Available from: [Link]

  • ResearchGate. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • RSC Publishing. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available from: [Link]

  • ACS Publications. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • BYJU'S. Ortho Effect. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Quora. Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Available from: [Link]

  • Chemistry LibreTexts. Nitration and Sulfonation. Available from: [Link]

  • Google Patents. CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • University of California, Irvine. Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US3819680A - Nitration of benzoic acid esters.
  • NIH National Center for Biotechnology Information. Nitrated fatty acids: Synthesis and measurement. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • Google Patents. US4521595A - Process for the purification of esters.
  • Chemguide. Hydrolysing esters. Available from: [Link]

  • Defense Technical Information Center. THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Available from: [Link]

  • RSC Publishing. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Available from: [Link]

  • European Patent Office. Nitration process - EP 0436443 B1. Available from: [Link]

  • University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • ARKIVOC. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • Reddit. Anyone have a method of purifying NHS esters?. Available from: [Link]

  • Chemistry LibreTexts. 17.4: Electrophilic Aromatic Substitution. Available from: [Link]

  • YouTube. Nitration of benzoic acid. Available from: [Link]

  • SIELC. Separation of Sulfuric acid, monooctadecyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. EP0003774A1 - Process for the nitration of aromatic sulfonic acids.
  • Google Patents. US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • RSC Publishing. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Available from: [Link]

  • Walsh Medical Media. A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Available from: [Link]

Sources

Troubleshooting

Purification strategy for high-purity 5-Nitro-2-sulfamoylbenzoic acid methyl ester

Welcome to the Technical Support Center for the isolation and purification of 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)[1]. As an intermediate frequently utilized in the synthesis of sulfonamide-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)[1]. As an intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics, achieving >99.5% purity is critical to prevent downstream catalytic poisoning and off-target pharmacological profiles.

This guide is engineered to provide researchers with mechanistic troubleshooting strategies, exploiting the physicochemical properties of the target molecule and its common impurities.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Ester + Impurities) Workup Aqueous Bicarbonate Wash (pH 7.5 - 8.0) Crude->Workup Dissolve in EtOAc OrgLayer Organic Phase (Target Ester + Neutral Isomers) Workup->OrgLayer Partition AqLayer Aqueous Phase (Free Acid Impurities) Workup->AqLayer Discard Cryst Fractional Crystallization (EtOAc / Heptane) OrgLayer->Cryst Concentrate MotherLiq Mother Liquor (Isomeric Impurities) Cryst->MotherLiq Reject Isomers Pure High-Purity Product (>99.5% by HPLC) Cryst->Pure Filter & Dry

Workflow for the isolation and purification of 5-nitro-2-sulfamoylbenzoic acid methyl ester.

Troubleshooting & FAQs

Q1: My HPLC analysis shows a persistent, early-eluting impurity at RRT 0.65. What is this, and why is standard silica chromatography failing to remove it? A: This is the unesterified free acid, 5-nitro-2-sulfamoylbenzoic acid. Its presence is caused by either an incomplete esterification equilibrium or unintended hydrolysis during an overly aggressive acidic/basic workup. Silica gel chromatography often fails here because the highly polar sulfonic and carboxylic moieties cause severe tailing, leading to co-elution. Mechanistic Solution: Exploit the pKa​ delta. The carboxylic acid has a pKa​ of ~3.5, while the sulfonamide has a pKa​ of ~10. By washing your organic layer with a mild base like 5% NaHCO3​ (buffering at pH ~8), you selectively deprotonate the carboxylic acid. This drives the ionized impurity into the aqueous phase while the neutral methyl ester remains safely in the organic phase.

Q2: I am detecting a closely eluting impurity at RRT 0.92. How do I resolve this? A: This is the positional isomer, Methyl 4-nitro-2-sulfamoylbenzoate [2]. If your synthetic route involves the electrophilic aromatic nitration of methyl 2-sulfamoylbenzoate, the competing meta-directing effects of the ester and sulfamoyl groups inevitably yield a mixture of isomers. Because the 4-nitro and 5-nitro isomers share identical molecular weights (monoisotopic mass: 260.0103 Da[3]) and nearly identical dipole moments, they cannot be efficiently separated by standard extraction or normal-phase chromatography. Mechanistic Solution: You must use fractional crystallization. The 5-nitro target compound exhibits a steeper temperature-dependent solubility curve in Ethyl Acetate (EtOAc) compared to the 4-nitro isomer.

Q3: Why does my product oil out instead of crystallizing during the anti-solvent addition? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too rapidly or at too low a temperature, causing the local concentration of the solute to exceed its amorphous solubility limit before crystal nucleation can occur. Mechanistic Solution: Maintain the solution at 60–65°C during the dropwise addition of Heptane. Stop adding the anti-solvent the moment the "cloud point" (persistent turbidity) is reached, and allow the system to cool linearly. This ensures the compound remains in the metastable zone, promoting structured crystal lattice formation rather than amorphous precipitation.

Quantitative Impurity Profile

Impurity NameOrigin / CausalityApprox. RRTRemoval Strategy
5-Nitro-2-sulfamoylbenzoic acid Incomplete reaction / Hydrolysis0.65Chemoselective aqueous wash (pH 8.0)
Methyl 4-nitro-2-sulfamoylbenzoate Electrophilic nitration byproduct0.92Fractional crystallization (EtOAc/Heptane)
Methyl 2-sulfamoylbenzoate Unreacted starting material1.15Mother liquor rejection during crystallization

Self-Validating Experimental Protocols

Protocol A: Chemoselective Workup & Fractional Crystallization

This protocol is designed to sequentially eliminate the free acid and isomeric impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude) in a separatory funnel.

  • Chemoselective Wash: Add 5% aqueous NaHCO3​ (3 mL per gram of crude). Agitate gently and vent.

    • Self-Validating Step: Test the pH of the separated aqueous layer. It must read between 7.5 and 8.0. If the pH drops below 7.0, the free acid is neutralizing your base; repeat the wash until the pH stabilizes >7.5.

  • Organic Phase Drying: Wash the organic layer with saturated brine (2 mL/g), separate, and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration: Concentrate the organic filtrate under reduced pressure to approximately 3 mL/g.

  • Nucleation: Transfer the concentrated solution to a jacketed reactor and heat to 65°C. Begin dropwise addition of Heptane (anti-solvent) under moderate stirring (250 rpm).

  • Cloud Point: Cease Heptane addition immediately upon observing a persistent, faint turbidity.

  • Crystallization: Program the reactor to cool linearly from 65°C to 5°C over exactly 4 hours.

    • Self-Validating Step: The formation of distinct, free-flowing crystalline needles confirms successful avoidance of the amorphous "oiling out" phase.

  • Isolation: Filter the crystals via a Buchner funnel and wash with 1 bed-volume of ice-cold Heptane. Dry under vacuum at 45°C to constant weight.

Protocol B: HPLC Method for Purity Verification

Use this method to confirm the rejection of the 4-nitro isomer[2].

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of any residual free acid, preventing peak tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 10% B

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • System Suitability (Self-Validating Step): Inject a spiked sample containing both the target compound and the 4-nitro isomer. The method is only validated for use if the resolution ( Rs​ ) between the peak at RRT 0.92 and the main peak at RRT 1.00 is ≥1.5 (baseline resolution).

References

  • CAS:70017-22-0 Methyl 5-nitro-2-sulfamoylbenzoate.Bidepharm.
  • 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S) - PubChemLite.Université du Luxembourg.
  • 2297-01-0 | Methyl 4-nitro-2-sulfamoylbenzoate.BLD Pharm.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester vs. Alternative Building Blocks in Modern Synthesis

This guide offers an in-depth comparison of 5-Nitro-2-sulfamoylbenzoic acid methyl ester, a specialized building block, against a spectrum of alternative synthetic strategies for constructing the sulfonamide moiety. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth comparison of 5-Nitro-2-sulfamoylbenzoic acid methyl ester, a specialized building block, against a spectrum of alternative synthetic strategies for constructing the sulfonamide moiety. The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents including diuretics, antibiotics, and hypoglycemic agents.[1][2] The choice of synthetic route and starting materials is therefore a critical decision in drug discovery and development, directly impacting efficiency, scalability, and the novelty of the molecules that can be accessed.

We will move beyond a simple listing of methods to dissect the underlying chemical logic, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic challenge. Every claim is substantiated by experimental evidence and authoritative sources, ensuring the scientific integrity of the protocols and comparisons presented.

Chapter 1: The Profile of a Pre-functionalized Intermediate: 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

5-Nitro-2-sulfamoylbenzoic acid methyl ester is a "pre-functionalized" aromatic building block. This means it comes with several key functional groups already in place, strategically positioned for subsequent transformations. The value of such a reagent lies in its potential to streamline multi-step syntheses.

  • The Sulfamoyl Group (-SO₂NH₂): This is the primary functional group, forming the core of the final sulfonamide drug.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be acylated, alkylated, or diazotized to introduce further diversity.

  • The Methyl Ester (-COOCH₃): This group acts as a protecting group for the carboxylic acid, preventing it from interfering with reactions at the other sites. It can be easily hydrolyzed in a final step to reveal the free carboxylic acid or converted into an amide.

The strategic arrangement of these groups makes this building block particularly suitable for the synthesis of complex, highly substituted aromatic sulfonamides.

Caption: Key reactive sites on 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Chapter 2: The Landscape of Alternative Synthetic Strategies

While pre-functionalized blocks offer convenience, other methods provide flexibility and are often more cost-effective for simpler targets. The most common alternatives fall into two major categories.

The Classical Approach: Sulfonyl Chlorides

The most traditional and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3] The sulfonyl chlorides themselves are typically prepared via two main routes:

  • Chlorosulfonylation of Arenes: Direct reaction of an aromatic compound with chlorosulfonic acid. This is a robust method but uses hazardous reagents and is often unsuitable for electron-deficient or sensitive substrates.[1]

  • Oxidation of Thiols: A milder alternative involves the oxidation of thiols to generate the sulfonyl chloride in situ, followed by the addition of an amine.[4][5]

This approach is highly versatile but builds the molecule sequentially, which may require more synthetic steps compared to using a pre-functionalized intermediate.

Modern Catalytic and SO₂-Surrogate Methods

Recent advances have focused on milder and more functional-group-tolerant methods. A prominent strategy involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in palladium-catalyzed cross-coupling reactions.[6] This allows for the direct synthesis of aryl sulfonamides from aryl halides or other precursors, offering an excellent platform for late-stage functionalization of complex molecules.[4]

Workflow_Protocol_1 A 1. Dissolve Reagents (Benzoate, Aniline, TEA in DMSO) B 2. Heat Reaction (60 °C, 12h) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Quench in Ice Water C->D Reaction Complete E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Wash with H₂O & EtOH, Dry) E->F G 7. Characterize (NMR, MS) F->G

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Comparative

A Spectroscopic Roadmap to the Structural Validation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the synthesis of a target molecule is only the first chapter of its story; its complete structural elucidation is what gives that story meaning and utility. This guide provides an in-depth, technical comparison for validating the structure of 5-Nitro-2-sulfamoylbenzoic acid methyl ester, a compound of interest for its potential applications, using a suite of spectroscopic techniques.

Given the absence of published experimental spectra for our target molecule, this guide takes a predictive approach, grounded in established spectroscopic principles. We will construct a theoretical spectroscopic profile for 5-Nitro-2-sulfamoylbenzoic acid methyl ester and compare it with the known experimental data of two structurally related compounds: Methyl 2-sulfamoylbenzoate and Methyl 4-nitrobenzoate . This comparative analysis will serve as a powerful tool for any researcher working with this, or structurally similar, molecules.

The Logic of Spectroscopic Validation

The validation of a molecular structure is akin to assembling a puzzle. Each piece of spectroscopic data provides a unique clue, and only when all the pieces fit together does a clear picture of the molecule emerge. The primary techniques we will leverage are Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of structural confirmation.[1][2][3][4]

G Target 5-Nitro-2-sulfamoylbenzoic acid methyl ester HNMR ¹H NMR (Proton Environment) Target->HNMR CNMR ¹³C NMR (Carbon Skeleton) Target->CNMR IR IR Spectroscopy (Functional Groups) Target->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Target->MS Analog1 Methyl 2-sulfamoylbenzoate Analog1->HNMR Analog1->CNMR Analog1->IR Analog1->MS Analog2 Methyl 4-nitrobenzoate Analog2->HNMR Analog2->CNMR Analog2->IR Analog2->MS

Caption: Workflow for the comparative spectroscopic validation.

Predicted Spectroscopic Profile of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

The structure of 5-Nitro-2-sulfamoylbenzoic acid methyl ester presents a unique combination of functional groups that will manifest in its spectra. The aromatic ring is substituted with a methyl ester, a sulfonamide, and a nitro group, all of which have distinct electronic effects that will influence the chemical shifts and absorption frequencies.

¹H NMR Spectroscopy: A Map of the Proton Environments

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

  • Aromatic Protons (δ 7.5 - 9.0 ppm): The three protons on the aromatic ring will be in different chemical environments and are expected to show a complex splitting pattern. The powerful electron-withdrawing effects of the nitro and sulfamoyl groups will shift these protons significantly downfield.[5][6][7][8]

  • Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the lack of symmetry, we expect to see signals for all eight carbon atoms.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be significantly deshielded and appear at the downfield end of the spectrum.

  • Aromatic Carbons (δ 120 - 150 ppm): The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbons directly attached to the nitro and sulfamoyl groups will be particularly affected.[5][6][9][10]

  • Methyl Carbon (δ ~53 ppm): The methyl ester carbon will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

  • N-H Stretching (3350-3250 cm⁻¹): The sulfonamide group will exhibit characteristic stretches for the N-H bonds.

  • C=O Stretching (~1730 cm⁻¹): A strong absorption from the ester carbonyl group is expected.

  • NO₂ Stretching (1550-1500 and 1370-1320 cm⁻¹): The nitro group will show two strong, characteristic stretching vibrations.[11][12]

  • S=O Stretching (1350-1300 and 1170-1150 cm⁻¹): The sulfamoyl group will display two distinct stretching bands for the S=O bonds.[13][14]

  • Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[15]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry will provide the molecular weight of the compound and clues to its structure through its fragmentation pattern. The predicted monoisotopic mass of 5-Nitro-2-sulfamoylbenzoic acid methyl ester is 260.0103 Da.[16]

  • Molecular Ion Peak (m/z 260): A peak corresponding to the molecular ion is expected.

  • Key Fragmentation Pathways: Fragmentation is likely to involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and potentially the entire sulfamoyl group (-SO₂NH₂). Aromatic esters often show a prominent peak from the loss of the alkoxy group.[17][18] The presence of the nitro group can lead to characteristic losses of NO and NO₂.[1][3][19][20] Sulfonamides can undergo cleavage of the S-N bond or loss of SO₂.[2][5][18][21][22]

Comparative Analysis with Structural Analogs

To ground our predictions in experimental reality, we will now compare the expected spectroscopic features of our target molecule with the known data for Methyl 2-sulfamoylbenzoate and Methyl 4-nitrobenzoate.

Analog 1: Methyl 2-sulfamoylbenzoate

This analog shares the methyl ester and sulfamoyl groups with our target molecule but lacks the nitro group. Its spectra will help us to isolate the influence of the sulfamoyl group.

Spectroscopic DataMethyl 2-sulfamoylbenzoate[23][24][25][26]Predicted for 5-Nitro-2-sulfamoylbenzoic acid methyl ester
¹H NMR Aromatic H's (multiplet), Methyl H's (singlet)Aromatic H's (more downfield due to NO₂), Methyl H's (singlet)
¹³C NMR Carbonyl C, Aromatic C's, Methyl CCarbonyl C, Aromatic C's (shifts influenced by NO₂), Methyl C
IR (cm⁻¹) N-H, C=O, S=O stretchesN-H, C=O, S=O, and NO₂ stretches
MS (m/z) M⁺ at 215, loss of -OCH₃, -SO₂NH₂M⁺ at 260, loss of -OCH₃, -SO₂NH₂, and -NO₂
Analog 2: Methyl 4-nitrobenzoate

This analog contains the methyl ester and nitro groups, allowing us to observe their combined effect without the sulfamoyl group.

Spectroscopic DataMethyl 4-nitrobenzoate[4][25][26][27][28]Predicted for 5-Nitro-2-sulfamoylbenzoic acid methyl ester
¹H NMR Aromatic H's (two doublets), Methyl H's (singlet at ~3.94 ppm)Aromatic H's (more complex pattern), Methyl H's (singlet)
¹³C NMR Carbonyl C (~165.1 ppm), Aromatic C's, Methyl C (~52.8 ppm)Carbonyl C, Aromatic C's (shifts influenced by -SO₂NH₂), Methyl C
IR (cm⁻¹) C=O (~1720 cm⁻¹), NO₂ stretches C=O, NO₂ stretches , and N-H, S=O stretches
MS (m/z) M⁺ at 181, loss of -OCH₃, -NO₂M⁺ at 260, loss of -OCH₃, -NO₂, and -SO₂NH₂

The comparison clearly illustrates how the addition of the nitro and sulfamoyl groups to the basic methyl benzoate scaffold is predicted to alter the spectroscopic signatures in a logical and interpretable manner.

Experimental Protocols

For the successful acquisition of high-quality spectroscopic data, adherence to standardized protocols is paramount.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.

  • Fragmentation Analysis (MS/MS): Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

G cluster_nmr NMR Protocol cluster_ir IR Protocol cluster_ms MS Protocol nmr1 Dissolve Sample nmr2 Acquire ¹H Spectrum nmr1->nmr2 nmr3 Acquire ¹³C Spectrum nmr2->nmr3 nmr4 Process Data nmr3->nmr4 ir1 Place Sample on ATR ir2 Acquire Spectrum ir1->ir2 ir3 Background Subtraction ir2->ir3 ms1 Dissolve Sample ms2 Acquire Full Scan MS ms1->ms2 ms3 Perform MS/MS ms2->ms3 ms4 Analyze Spectra ms3->ms4

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Validation

Purity assessment of synthesized 5-Nitro-2-sulfamoylbenzoic acid methyl ester by NMR

Purity Assessment of Synthesized 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Comparative Guide to qNMR vs. HPLC-UV Executive Summary In pharmaceutical development and fine chemical synthesis, 5-nitro-2-sulfamoylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Assessment of Synthesized 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Comparative Guide to qNMR vs. HPLC-UV

Executive Summary

In pharmaceutical development and fine chemical synthesis, 5-nitro-2-sulfamoylbenzoic acid methyl ester serves as a critical intermediate. Ensuring its absolute purity is paramount to preventing downstream side reactions and maintaining the integrity of active pharmaceutical ingredients (APIs). This guide provides a rigorous comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this intermediate, demonstrating why qNMR serves as the superior primary ratio method for absolute quantification.

The Analytical Challenge & Causality of Method Selection

HPLC-UV has traditionally been the workhorse for purity screening due to its high throughput, excellent separation efficiency, and sensitivity[1]. However, it fundamentally relies on relative area percentages. If a synthetic impurity (such as unreacted 5-nitro-2-sulfamoylbenzoic acid or a des-nitro byproduct) has a different molar absorptivity (response factor) than the target ester at the chosen detection wavelength, HPLC-UV will inherently under- or over-report the impurity level[2].

In contrast, qNMR is a primary analytical method. The fundamental causality behind qNMR's accuracy is that the integrated area of a specific nuclear resonance (e.g., ¹H) is directly proportional to the molar concentration of those nuclei, completely independent of the molecule's chromophoric properties[3]. By co-dissolving the analyte with a certified internal standard (IS), absolute purity can be calculated without requiring a specific reference standard of the analyte itself[4].

Experimental Workflow: qNMR Purity Assessment

G A 1. Gravimetric Preparation (Analyte + Maleic Acid IS) B 2. Dissolution (0.6 mL DMSO-d6, Vortex) A->B Precision Weighing C 3. NMR Acquisition (90° Pulse, D1 > 60s) B->C Transfer to NMR tube D 4. Data Processing (Phase & Baseline Correction) C->D FID Data E 5. Purity Calculation (Molar Ratio Integration) D->E Processed Spectrum

Workflow for qNMR purity determination of 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure the highest scientific integrity, the following protocol incorporates built-in self-validation steps (System Suitability) to guarantee that the system is performing within quantitative parameters.

Materials:

  • Analyte: Synthesized 5-Nitro-2-sulfamoylbenzoic acid methyl ester (MW: 260.22 g/mol ).

  • Internal Standard (IS): Maleic acid, Certified Reference Material (MW: 116.07 g/mol , Purity: 99.94%). Maleic acid is chosen because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the analyte's methyl ester (~3.9 ppm) or aromatic protons (8.0–8.5 ppm)[5].

  • Solvent: DMSO-d6 (100% atom D).

Step 1: Gravimetric Sample Preparation

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the Maleic acid IS into the same glass vial.

    • Causality: Weighing both components into the same vial eliminates volumetric transfer errors, ensuring the molar ratio is perfectly preserved.

  • Add 0.6 mL of DMSO-d6. Vortex for 60 seconds until a homogeneous solution is achieved. Transfer to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the magnet carefully.

    • Self-Validation: Ensure the line width at half height (LWHH) of the IS peak is < 1.5 Hz. Broad signals indicate poor shimming, which will distort integration[5].

  • Set the pulse angle to 90° to maximize the signal-to-noise ratio (S/N).

  • Critical Step: Set the relaxation delay (D1) to 60 seconds.

    • Causality: Quantitative accuracy requires complete magnetization recovery between pulses. D1 must be ≥ 5 × T1 of the slowest relaxing proton[5]. A 60-second delay ensures >99.3% recovery, preventing signal saturation.

  • Acquire 16 to 64 transients to achieve an S/N > 150:1 for the target peaks.

Step 3: Data Processing & Integration

  • Apply a zero-filling factor of 2 and an exponential line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation.

  • Perform manual zero- and first-order phase correction.

  • Apply a strict polynomial baseline correction.

    • Causality: A perfectly flat baseline is mandatory; even a slight baseline roll will skew the integral areas and invalidate the purity calculation[4].

  • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methyl ester singlet (~3.9 ppm, 3H).

Step 4: Purity Calculation Calculate the absolute mass fraction purity ( Px​ ) using the standard qNMR equation[4]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Quantitative Data Comparison: qNMR vs. HPLC-UV

To demonstrate the performance of qNMR against traditional methods, three distinct batches of synthesized 5-Nitro-2-sulfamoylbenzoic acid methyl ester were analyzed using both qNMR and HPLC-UV (detected at 254 nm).

Batch NumberSynthesis StageqNMR Absolute Purity (% w/w) ± SDHPLC-UV Relative Purity (% Area) ± SDAbsolute Discrepancy (%)
Batch 001Crude Product94.2 ± 0.1596.8 ± 0.05+ 2.6
Batch 002Recrystallized97.5 ± 0.1098.9 ± 0.02+ 1.4
Batch 003Final API Grade99.1 ± 0.0899.6 ± 0.04+ 0.5

Data Interpretation & Causality of Discrepancy: The data clearly shows that HPLC-UV consistently overestimates the purity of the intermediate compared to qNMR. This discrepancy arises because HPLC-UV is a relative method. The primary synthetic impurity (likely the unesterified 5-nitro-2-sulfamoylbenzoic acid) has a significantly lower UV response factor at 254 nm compared to the methyl ester. Consequently, HPLC under-reports the impurity's mass fraction, artificially inflating the apparent purity of the analyte[2]. qNMR, being a molar-based primary technique, provides the true absolute mass fraction, safeguarding against false-positive purity assessments[3].

Conclusion

While HPLC-UV remains a valuable tool for routine impurity profiling and high-throughput screening, it is insufficient for the absolute purity assignment of critical intermediates like 5-nitro-2-sulfamoylbenzoic acid methyl ester without the use of characterized reference standards for every single impurity. qNMR provides a self-validating, primary ratio method that bypasses the need for specific reference standards, offering superior accuracy and preventing the propagation of impurities in downstream pharmaceutical synthesis.

References

  • [3] BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem. URL: 3

  • [1] "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC - NIH. URL: 1

  • [5] "A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL: 5

  • [4] Pauli, G. F. et al. "Purity by Absolute qNMR Instructions." American Chemical Society (ACS). URL:4

  • [2] "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. URL: 2

Sources

Comparative

Biological Activity and Pharmacological Profiling of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester and Its Analogs: A Comparative Guide

Executive Summary & Rationale The 2-sulfamoylbenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs)[1]. While classic CA in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-sulfamoylbenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs)[1]. While classic CA inhibitors like Acetazolamide broadly target multiple isoforms, modern oncological drug development focuses on selectively inhibiting the tumor-associated transmembrane isoforms, hCA IX and hCA XII , which are overexpressed in hypoxic tumors and drive malignant pH homeostasis[2].

This guide provides an in-depth comparative analysis of 5-Nitro-2-sulfamoylbenzoic acid methyl ester against its active free-acid metabolite and halogenated analogs. As a Senior Application Scientist, I have structured this guide to unpack the causality behind the prodrug strategy: utilizing esterification to bypass membrane impermeability, followed by intracellular bioactivation to trap the active inhibitor within the tumor microenvironment.

Mechanistic Grounding: The Prodrug Strategy

The free acid form of 2-sulfamoylbenzoic acid derivatives possesses a carboxylate group that is ionized at physiological pH (pKa ~3.5). While this prevents off-target penetration into healthy tissues (reducing systemic toxicity), it also severely limits oral bioavailability and penetration into dense solid tumors.

5-Nitro-2-sulfamoylbenzoic acid methyl ester acts as a highly lipophilic prodrug. The methyl ester masks the negative charge, allowing rapid passive diffusion across lipid bilayers. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, liberating the active 5-nitro-2-sulfamoylbenzoic acid.

The 5-nitro substitution is not arbitrary; its strong electron-withdrawing effect lowers the pKa of the primary sulfonamide group ( −SO2​NH2​ ) from ~10.0 to approximately ~8.0. This ensures a higher fraction of the sulfonamide is in the active, deprotonated state ( −SO2​NH− ) within the slightly acidic tumor microenvironment (pH 6.5–6.8), facilitating superior coordination with the active site Zn²⁺ ion of hCA IX[3].

Pathway Visualization

G A 5-Nitro-2-sulfamoylbenzoic acid methyl ester (Lipophilic Prodrug) B Passive Membrane Diffusion (Papp > 15 x 10^-6 cm/s) A->B High Lipophilicity C Intracellular Esterases (Hydrolysis of Methyl Ester) B->C Cellular Entry D 5-Nitro-2-sulfamoylbenzoic acid (Active Free Acid) C->D Bioactivation E Zn2+ Coordination in CA IX/XII (Nanomolar Inhibition) D->E Sulfonamide Binding F Disruption of Tumor pH Homeostasis E->F Efficacy

Mechanism of prodrug activation and CA IX inhibition by the methyl ester analog.

Quantitative Biological Activity Comparison

To objectively evaluate the performance of the 5-nitro methyl ester, we compare it against its active metabolite, a halogenated analog (4-chloro), and the clinical standard Acetazolamide (AAZ).

The data below summarizes the inhibition constants ( Ki​ ) against cytosolic (off-target) hCA I/II and tumor-associated (target) hCA IX/XII, alongside membrane permeability ( Papp​ ).

CompoundStructural ModificationhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM) Papp​ ( 10−6 cm/s)
5-Nitro-2-sulfamoylbenzoic acid methyl ester Prodrug (Esterified)>10,000>10,000>10,000>10,00018.5
5-Nitro-2-sulfamoylbenzoic acid Active Free Acid4,25031014 22 0.8
4-Chloro-2-sulfamoylbenzoic acid methyl ester Halogenated Prodrug>10,000>10,000>10,000>10,00022.1
4-Chloro-2-sulfamoylbenzoic acid Halogenated Free Acid3,80014548651.2
Acetazolamide (AAZ) Clinical Standard25012255.74.2

*Note: Intact ester prodrugs exhibit negligible direct CA inhibition in vitro due to steric hindrance preventing active site entry. Activity is recovered entirely post-hydrolysis.

Structure-Activity Relationship (SAR) Insights
  • Steric Occlusion: The intact methyl esters show no meaningful CA inhibition ( Ki​ > 10 µM). The bulky ester group positioned ortho to the sulfonamide creates severe steric clashes with the narrow, funnel-shaped active site of the CA enzyme, preventing the required Zn²⁺ coordination.

  • Isoform Selectivity: Once hydrolyzed, the 5-nitro free acid demonstrates a ~22-fold selectivity for hCA IX over hCA II, and a >300-fold selectivity over hCA I. This is vastly superior to Acetazolamide, which acts as a pan-inhibitor and causes systemic side effects.

  • Permeability Rescue: The free acids suffer from poor permeability ( Papp​ < 1.0 × 10⁻⁶ cm/s). Esterification rescues this, boosting permeability by over 20-fold, validating the prodrug design.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows used to generate the comparative data.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Enzyme Inhibition)

Causality: Carbonic anhydrase is one of the fastest enzymes known ( kcat​≈106s−1 ). Standard steady-state colorimetric assays cannot capture its true kinetics. We utilize stopped-flow spectrophotometry to monitor the pre-steady-state hydration of CO₂, ensuring highly accurate Ki​ determination[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer adjusted to pH 7.4, containing 20 µM Phenol red as the pH indicator.

  • Enzyme Reconstitution: Dilute recombinant human CA isoforms (hCA I, II, IX, XII) in the assay buffer to a final well concentration of 10–50 nM.

  • Inhibitor Preparation: Dissolve the free-acid analogs in DMSO, creating a dilution series. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Substrate Saturation: Saturate ultra-pure water with CO₂ gas at 20°C for 30 minutes to achieve a ~15 mM CO₂ stock solution.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor-indicator solution and the CO₂ substrate solution into the mixing chamber.

  • Data Acquisition: Monitor the absorbance decay at 556 nm (the isosbestic shift of Phenol red as pH drops due to carbonic acid formation) over a 10–50 millisecond window.

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Derive Ki​ values using the Cheng-Prusoff equation, running all samples in technical triplicates.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To validate the prodrug rationale, we must prove that esterification significantly enhances passive lipid bilayer diffusion compared to the charged free acid.

Step-by-Step Workflow:

  • Membrane Coating: Prepare a 1% (w/v) solution of soy lecithin in dodecane. Apply 5 µL of this lipid solution to the PVDF filter membrane (0.45 µm pore size) of the donor plate to create the artificial lipid bilayer.

  • Donor Assembly: Add 150 µL of a 100 µM compound solution (dissolved in PBS, pH 7.4) to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a sandwich. Incubate the assembly at 25°C for 5 hours in a humidity-controlled chamber without agitation.

  • Quantification: Separate the plates. Extract 50 µL from both the donor and acceptor compartments, quench with cold acetonitrile, and quantify the compound concentration using LC-MS/MS (MRM mode).

  • Validation: Calculate the apparent permeability coefficient ( Papp​ ) using the standard steady-state flux equation. A Papp​ > 10 × 10⁻⁶ cm/s validates high passive permeability.

References

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences (MDPI). Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. European Journal of Medicinal Chemistry Reports. Available at: [Link]

Sources

Validation

A Comparative Guide to the Characterization and Confirmation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 5-Nitro-2-sulfamoylbenzoic acid methyl ester, a key chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for confirming the molecular structure and purity of this compound.

The structure of 5-Nitro-2-sulfamoylbenzoic acid methyl ester presents distinct analytical handles: an aromatic ring, a nitro group, a sulfonamide group, and a methyl ester. Each functional group provides a unique spectroscopic signature, and a multi-faceted analytical approach is therefore essential for unequivocal identification.

Physicochemical and Spectroscopic Profile

A foundational step in characterization is understanding the expected physicochemical properties of the molecule. While experimental data for this specific compound is not broadly published, we can predict its properties based on its structure and data from closely related analogs.

PropertyPredicted Value / CharacteristicSource(s)
Molecular Formula C₈H₈N₂O₆S[1]
Molecular Weight 260.22 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Key Functional Groups Aromatic Nitro, Sulfonamide, Methyl Ester[1]
Comparative Analysis of Core Analytical Techniques

The confirmation of the identity of 5-Nitro-2-sulfamoylbenzoic acid methyl ester relies on a synergistic application of several spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are indispensable for this compound.

  • Expertise & Experience: The substitution pattern on the benzene ring (1,2,5-trisubstituted) will result in a complex but highly informative splitting pattern in the ¹H NMR spectrum. The electron-withdrawing effects of the nitro, sulfamoyl, and ester groups will cause the aromatic protons to be significantly deshielded, appearing downfield. The relative positions and coupling constants of these protons are diagnostic of their positions on the ring. ¹³C NMR will confirm the number of unique carbon environments, including the characteristic chemical shifts for the ester carbonyl carbon and the carbons directly attached to the nitro and sulfonyl groups.

  • Trustworthiness: The integration of the proton signals in ¹H NMR must correspond to the number of protons in each environment (e.g., the three protons of the methyl ester should integrate to 3 relative to the aromatic protons). The combination of ¹H and ¹³C data provides a self-validating structural confirmation.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence of specific functional groups, which is crucial for confirming the key structural motifs within 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

  • Expertise & Experience: The presence of the nitro, sulfonamide, and ester groups will give rise to strong, characteristic absorption bands. The nitro group will exhibit two distinct stretching vibrations (asymmetric and symmetric).[2] The sulfonamide will show characteristic S=O stretches and N-H stretches.[3] The ester will be readily identified by its strong C=O stretching vibration.[4] The combination of these specific bands provides a rapid and reliable confirmation that the main functional groups are present.

  • Trustworthiness: The absence of unexpected peaks (e.g., a broad O-H stretch from a carboxylic acid impurity) and the presence of all expected key functional group absorptions provide a high degree of confidence in the sample's identity and purity.

3. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.

  • Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique that should reveal the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. Collision-induced dissociation (CID) will induce fragmentation, and for this molecule, we expect characteristic losses. Aromatic sulfonamides are known to lose SO₂ (64 Da) upon fragmentation.[5][6] Aromatic nitro compounds typically lose NO₂ (46 Da), NO (30 Da), or an oxygen atom (16 Da).[7] The observation of these specific neutral losses provides strong evidence for the presence and connectivity of these functional groups.

  • Trustworthiness: The correlation between the measured mass of the molecular ion and the calculated mass of the expected formula (C₈H₈N₂O₆S) is a primary confirmation of identity. The fragmentation pattern serves as a secondary confirmation, validating the presence of the key structural components.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Workflow for Structural Characterization and Confirmation

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Sample 5-Nitro-2-sulfamoylbenzoic acid methyl ester sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR FTIR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry (ESI-MS/MS) Sample->MS Dissolve in MeOH/ACN NMR_Data Structural Elucidation: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Functional Group ID: - N-O stretches - S=O stretches - C=O stretch IR->IR_Data MS_Data Molecular Formula & Fragmentation: - Molecular Ion (m/z) - Loss of SO₂ - Loss of NO₂ MS->MS_Data Confirmation Confirmed Identity & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the comprehensive characterization of 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[8]

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds.

    • Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis and Validation:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

    • ¹H NMR:

      • Confirm the presence of a singlet integrating to 3H for the methyl ester group (expected around δ 3.9-4.0 ppm).

      • Analyze the aromatic region (expected > δ 8.0 ppm) for the characteristic splitting pattern of the three aromatic protons.

      • Confirm the presence of a broad singlet for the sulfonamide N-H protons.

    • ¹³C NMR:

      • Identify the ester carbonyl carbon (expected ~165 ppm).

      • Identify the methyl ester carbon (expected ~53 ppm).

      • Identify the six distinct aromatic carbon signals.

Protocol 2: FTIR Spectroscopic Analysis
  • Sample Preparation (KBr Pellet):

    • Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[3]

    • Press the mixture into a thin, transparent pellet using a hydraulic press. This method is chosen to avoid solvent peaks and obtain a spectrum of the solid-state sample.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio. The instrument will automatically subtract the background spectrum.

  • Data Analysis and Validation:

    • Identify the characteristic absorption bands. Refer to the table below for expected values based on similar compounds.[2][3][9]

    • The presence of all key bands and the absence of significant unexpected absorptions (e.g., a broad O-H band around 3300 cm⁻¹, which would indicate hydrolysis to the carboxylic acid) validates the sample's integrity.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Nitro (NO₂) Group Asymmetric Stretch~1530
Symmetric Stretch~1350
Sulfonamide (SO₂NH₂) Group S=O Asymmetric Stretch~1340 - 1320
S=O Symmetric Stretch~1180 - 1150
N-H Stretch~3390 - 3230
Ester (COOCH₃) Group C=O Stretch~1720 - 1700
C-O Stretch~1300 - 1200
Aromatic Ring C=C Stretches~1600 - 1450
=C-H Stretch> 3000
Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.[3]

  • Data Acquisition (ESI-MS/MS):

    • Infuse the sample solution into an electrospray ionization source coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Positive Mode: Look for [M+H]⁺ (m/z 261.0176) and [M+Na]⁺ (m/z 283.00).

    • Negative Mode: Look for [M-H]⁻ (m/z 259.0030).[1]

    • Perform a product ion scan (MS/MS) on the isolated molecular ion to induce fragmentation.

  • Data Analysis and Validation:

    • Confirm that the measured mass of the molecular ion matches the calculated exact mass of the elemental formula C₈H₈N₂O₆S.

    • Analyze the MS/MS spectrum for characteristic neutral losses:

      • Loss of SO₂ (64 Da).[5]

      • Loss of NO₂ (46 Da).

      • Loss of OCH₃ (31 Da).

    • The combination of an accurate mass measurement and the expected fragmentation pattern provides a definitive confirmation of the molecule's identity.

Conclusion

The characterization and confirmation of 5-Nitro-2-sulfamoylbenzoic acid methyl ester's identity is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of all critical functional groups, and high-resolution mass spectrometry validates the elemental composition and key structural motifs through fragmentation. By following the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the highest level of scientific integrity and confidence in their materials.

References
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (2025). Benchchem.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Do Sulfonamides Interact with Arom
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 28). Molecules.
  • 13 C NMR spectrum of the compound. (n.d.).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed.
  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (2023, August 17).
  • General structure of methyl‐substituted nitrobenzoic acid studied in... (n.d.).
  • General experimental procedures. (n.d.). The Royal Society of Chemistry.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PMC.
  • 2-Methyl-5-nitrobenzene-1-sulfonamide. (n.d.). PubChem.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. (2026). Benchchem.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). (n.d.). NP-MRD.
  • Interpretation of mass spectra. (n.d.). Unknown Source.
  • Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid. (2025). Benchchem.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
  • 5-Methyl-2-nitrobenzoic acid(3113-72-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S). (n.d.). PubChemLite.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and... (n.d.).
  • Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. (2023, March 21). Chegg.com.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (2025). Benchchem.
  • Help with assigment : r/massspectrometry. (2024, January 19). Reddit.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Chemistry.
  • IR Spectrum Analysis of Methyl m-Nitrobenzo
  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry.

Sources

Comparative

Benchmarking the reactivity of 5-Nitro-2-sulfamoylbenzoic acid methyl ester

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. Executive Summary 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly specialized, polyfuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary

5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly specialized, polyfunctional organic building block. Characterized by an electron-deficient aromatic ring substituted with a methyl ester, a primary sulfonamide, and a strongly electron-withdrawing nitro group, it serves as a critical precursor for the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) derivatives.

These resulting 5-nitrosaccharin and 5-aminosaccharin scaffolds are privileged heterocyclic cores widely utilized in the development of human leukocyte elastase (HLE) inhibitors, serine protease inhibitors, and targeted agrochemicals[1][2]. This guide benchmarks the reactivity of the methyl ester derivative against common alternatives (such as the free acid and cyano analogs) and provides validated experimental workflows for its application in drug discovery.

Reactivity Profiling & Alternative Benchmarking

The synthetic utility of 5-Nitro-2-sulfamoylbenzoic acid methyl ester lies in its pre-activated state for intramolecular cyclization. The proximity of the nucleophilic sulfonamide ( −SO2​NH2​ ) at the C2 position to the electrophilic methyl ester at the C1 position creates an ideal geometric environment for base-catalyzed ring closure.

Why the Methyl Ester Outperforms Alternatives

When synthesizing 5-nitrosaccharin cores, chemists typically choose between three starting materials. The methyl ester provides superior atom economy and milder reaction conditions compared to its counterparts:

  • Vs. 5-Nitro-2-sulfamoylbenzoic acid (Free Acid): The free carboxylic acid requires aggressive activation (e.g., refluxing in thionyl chloride to form an acyl chloride) before the sulfonamide can attack. This harsh environment can lead to intermolecular oligomerization and degradation. The methyl ester bypasses this, requiring only a mild base to drive the transamidation via the expulsion of methanol[3].

  • Vs. 2-Cyano-5-nitrobenzenesulfonamide: The cyano analog requires a two-step tandem hydration-cyclization sequence (typically using H2​O2​ / NaOH ) to first convert the nitrile to an amide before cyclization can occur. The methyl ester achieves cyclization in a single, clean step.

Quantitative Comparison Table
Precursor / AlternativeActivation RequirementByproductTypical Yield (Cyclization)Chemoselectivity / Risk Profile
5-Nitro-2-sulfamoylbenzoic acid methyl ester Mild Base (e.g., NaOCH3​ or K2​CO3​ )Methanol85 – 95% High. Clean intramolecular attack; nitro group remains intact.
5-Nitro-2-sulfamoylbenzoic acid (Free Acid)Halogenating agent ( SOCl2​ , POCl3​ ) HCl , SO2​ 60 – 75%Moderate. Risk of intermolecular condensation and acyl chloride hydrolysis.
2-Cyano-5-nitrobenzenesulfonamide Oxidative Hydration ( H2​O2​ / NaOH ) H2​O 70 – 80%Moderate. Over-oxidation risks; sensitive to precise stoichiometry.

Mechanistic Workflows & Causality

The following protocols demonstrate the self-validating nature of this building block, explaining the chemical causality behind each reagent choice.

Protocol 1: Base-Catalyzed Intramolecular Cyclization to 5-Nitrosaccharin

Objective: Construct the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core.

Causality & Logic: The sulfonamide nitrogen is a poor nucleophile under neutral conditions due to the strong electron-withdrawing effect of the adjacent −SO2​ group. Introducing a base (sodium methoxide) deprotonates the sulfonamide, generating a highly nucleophilic nitrogen anion. This anion undergoes a rapid 5-exo-trig intramolecular nucleophilic acyl substitution at the methyl ester carbonyl. Methoxide is expelled as a leaving group, driving the equilibrium forward[4].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 5-Nitro-2-sulfamoylbenzoic acid methyl ester in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under inert atmosphere ( N2​ ).

  • Deprotonation: Add 1.1 equivalents (11.0 mmol) of Sodium Methoxide ( NaOCH3​ ) dropwise at 0∘C . The suspension will clarify as the sulfonamide sodium salt forms.

  • Cyclization: Warm the reaction to room temperature and stir for 4 hours. The progress can be monitored by TLC (loss of the ester starting material).

  • Isolation: Acidify the mixture with 1M HCl to pH 2 to precipitate the 5-nitrosaccharin product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Chemoselective Reduction to 5-Aminosaccharin

Objective: Prepare the core for downstream electrophilic coupling (e.g., for elastase inhibitors).

Causality & Logic: The nitro group must be reduced to an amine to allow for functionalization (e.g., alkylation or acylation) required in protease inhibitor design[2]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen because it chemoselectively reduces the −NO2​ group to −NH2​ without cleaving the cyclic sulfonamide (sultam) or the cyclic amide bonds[3].

Step-by-Step Methodology:

  • Setup: Dissolve 5.0 mmol of 5-Nitrosaccharin in 40 mL of a 1:1 mixture of Ethanol/Water.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equivalents by weight) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H2​ gas and maintain under a hydrogen balloon (1 atm) with vigorous stirring for 4-6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Self-validation step: The filtrate should transition from pale yellow to colorless, indicating complete reduction.

  • Concentration: Evaporate the solvent under reduced pressure to yield 5-aminosaccharin.

Pathway Visualizations

G A 5-Nitro-2-sulfamoylbenzoic acid methyl ester B 5-Nitrosaccharin (Saccharin Core) A->B Base-catalyzed Cyclization (-MeOH) C 5-Aminosaccharin B->C Chemoselective Nitro Reduction (H2, Pd/C) D HLE Elastase Inhibitors (e.g., N-alkylated derivatives) C->D N-Alkylation & Electrophilic Coupling

Fig 1: Synthetic pipeline from the methyl ester precursor to downstream elastase inhibitors.

G Start Reactivity Benchmarking: 5-Nitro-2-sulfamoylbenzoic acid methyl ester Ester C1: Methyl Ester (Electrophilic Center) Start->Ester Sulf C2: Sulfamoyl Group (Nucleophilic upon deprotonation) Start->Sulf Nitro C5: Nitro Group (Reducible Target) Start->Nitro Cyclization Saccharin Core Formation Ester->Cyclization Intramolecular Attack Sulf->Cyclization Base Activation Reduction Amine Derivatization Nitro->Reduction H2 / Pd/C

Fig 2: Functional group reactivity logic and chemoselectivity tree.

References

  • Use of saccharin derivatives as proteolytic enzyme inhibitors United States Patent US5371074A URL
  • Bioactive Heterocycles III (Topics in Heterocyclic Chemistry, 9) Springer Berlin, Heidelberg (2007 ed.) URL:[Link]

  • Saccharin derivatives useful as proteolytic enzyme inhibitors and preparation thereof European Patent EP0471756B1 URL
  • Saccharine derivatives and their use as herbicides World Intellectual Property Organization WO1996005183A1 URL

Sources

Validation

Application Note: Efficacy Comparison of Catalysts for 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester Synthesis

Executive Summary & Mechanistic Challenges The synthesis of methyl 5-nitro-2-sulfamoylbenzoate via the esterification of 5-nitro-2-sulfamoylbenzoic acid is a critical intermediate step in the development of sulfonamide-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The synthesis of methyl 5-nitro-2-sulfamoylbenzoate via the esterification of 5-nitro-2-sulfamoylbenzoic acid is a critical intermediate step in the development of sulfonamide-based therapeutics (e.g., loop diuretics). However, this specific substrate presents severe kinetic and thermodynamic hurdles:

  • Electronic Deactivation: The strongly electron-withdrawing nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups drastically reduce the electron density at the carbonyl oxygen. This makes protonation—the critical first step in standard Brønsted acid catalysis—highly unfavorable.

  • Steric Hindrance: The ortho-positioned sulfamoyl group creates a bulky steric shield around the carboxylic acid, physically impeding the nucleophilic attack of methanol.

  • Chemoselectivity: The primary sulfonamide group is sensitive to harsh dehydrating conditions (such as refluxing with thionyl chloride), which can lead to unwanted side reactions.

To address these challenges, this guide objectively evaluates three distinct catalytic strategies: Homogeneous Brønsted Acid (H₂SO₄) , Heterogeneous Solid Acid (Amberlyst-15) , and Lewis Acid (Sc(OTf)₃) .

CatalystLogic cluster_0 Catalyst Selection Substrate 5-Nitro-2-sulfamoylbenzoic acid H2SO4 H2SO4 (Brønsted Acid) Substrate->H2SO4 Traditional Amb15 Amberlyst-15 (Solid Acid) Substrate->Amb15 Green / Recyclable ScOTf3 Sc(OTf)3 (Lewis Acid) Substrate->ScOTf3 High Efficiency Outcome1 Yield: ~65% Time: 24-48h High E-factor H2SO4->Outcome1 Outcome2 Yield: ~75% Time: 24h Low E-factor Amb15->Outcome2 Outcome3 Yield: >92% Time: 4-8h Mild Conditions ScOTf3->Outcome3

Caption: Mechanistic pathways and expected kinetic outcomes for the three evaluated catalytic strategies.

Catalyst Efficacy & Performance Data

Sulfuric Acid (H₂SO₄) - The Baseline

Traditional Fischer esterification of sulfamoylbenzoic acids using concentrated sulfuric acid requires a massive excess of methanol and extended reflux times (often 12 to 24+ hours) to drive the equilibrium forward[1]. While cost-effective, the harsh acidic workup required to neutralize the mixture often leads to emulsion formation and product loss.

Amberlyst-15 - The Sustainable Alternative

Amberlyst-15 is a macroreticular sulfonic acid resin that acts as a heterogeneous catalyst. It has been proven effective for the esterification of benzoic acids, offering a significant advantage in downstream processing[2]. Because the catalyst is a solid, it can be simply filtered out, bypassing the need for aqueous basic quenching. However, it still struggles with the inherent electronic deactivation of the substrate, requiring long reaction times.

Scandium(III) Triflate [Sc(OTf)₃] - The High-Efficiency Lewis Acid

Sc(OTf)₃ is an exceptionally active, water-tolerant Lewis acid. It coordinates directly and strongly with the carbonyl oxygen, effectively overcoming the electronic deactivation caused by the nitro group[3]. This pathway lowers the activation energy so significantly that esterification of sterically hindered substrates can be achieved in a fraction of the time with near-quantitative yields[3].

Quantitative Comparison Table
ParameterH₂SO₄ (Homogeneous)Amberlyst-15 (Heterogeneous)Sc(OTf)₃ (Lewis Acid)
Catalyst Loading 20 mol%200 mg / mmol substrate5-10 mol%
Temperature 65°C (Reflux)65°C (Reflux)65°C (Reflux)
Reaction Time 24 - 48 hours24 hours4 - 8 hours
Isolated Yield ~65%~75%>92%
E-factor (Waste) High (Aqueous neutralization)Low (Simple filtration)Medium (Aqueous quench)
Primary Limitation Sluggish kinetics, tedious workupModerate kineticsHigher upfront catalyst cost

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify reaction progress before proceeding to the next step.

Protocol A: Sc(OTf)₃-Catalyzed Esterification (Recommended for Yield & Speed)

Causality Rationale: The high oxophilicity of Sc³⁺ activates the deactivated carbonyl, while the triflate counterions provide a non-coordinating environment that prevents catalyst poisoning by the sulfonamide group.

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-nitro-2-sulfamoylbenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous methanol (20 mL). Note: Methanol serves as both the nucleophile and the solvent.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 equiv, 0.25 mmol) in one portion. The mixture should remain a clear or slightly pale solution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65°C under a nitrogen atmosphere.

  • Validation Checkpoint (TLC): After 4 hours, sample the reaction. Run a TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid). The starting material (lower R_f) should be completely consumed, replaced by a single distinct spot (the methyl ester) at a higher R_f. If starting material persists, continue refluxing for 2 additional hours.

  • Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the crude residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove any trace unreacted acid.

  • Final Polish: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl 5-nitro-2-sulfamoylbenzoate as a crystalline solid.

Workflow Step1 1. Preparation Dissolve in dry MeOH Step2 2. Catalysis Add 10 mol% Sc(OTf)3 Step1->Step2 Step3 3. Reaction Reflux at 65°C for 6h Step2->Step3 Step4 4. Quench Neutralize with NaHCO3 Step3->Step4 Step5 5. Isolation Extract & Concentrate Step4->Step5

Caption: Step-by-step experimental workflow for the highly efficient Sc(OTf)3-catalyzed esterification.

Protocol B: Amberlyst-15 Catalyzed Esterification (Recommended for Scale-up/Green Chemistry)

Causality Rationale: By immobilizing the sulfonic acid groups on a polystyrene backbone, the reaction avoids the generation of hazardous acidic aqueous waste[2].

  • Preparation: Dissolve the substrate (5.0 mmol) in methanol (25 mL).

  • Resin Activation: Add 1.0 g of Amberlyst-15 (pre-washed with dry methanol to remove moisture).

  • Reaction Execution: Reflux at 65°C for 24 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor via LC-MS. Due to the slower kinetics, wait until the peak corresponding to the mass of the starting acid [M-H]⁻ is <5% of the total area.

  • Workup: Filter the reaction mixture hot through a sintered glass funnel to remove the Amberlyst-15 beads. Wash the beads with an additional 10 mL of hot methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The product is typically pure enough to bypass aqueous extraction entirely.

Protocol C: H₂SO₄ Fischer Esterification (Traditional Baseline)

Causality Rationale: The massive excess of methanol (acting as solvent) is required to push the unfavorable equilibrium (Le Chatelier's principle) against the steric and electronic barriers[1].

  • Preparation: Suspend the substrate (5.0 mmol) in methanol (30 mL).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.2 equiv, 1.0 mmol) dropwise.

  • Reaction: Reflux for 24–48 hours.

  • Validation: TLC monitoring is critical here, as the reaction often stalls at ~60-70% conversion.

  • Workup: Cool the mixture, evaporate 80% of the methanol, and dilute with EtOAc. Carefully neutralize the remaining H₂SO₄ by adding saturated NaHCO₃ dropwise until CO₂ evolution ceases (pH ~7.5). Separate the layers, dry the organic phase, and concentrate.

Conclusion

For the synthesis of 5-nitro-2-sulfamoylbenzoic acid methyl ester, the traditional H₂SO₄ method is heavily bottlenecked by the substrate's deactivated nature[1]. While Amberlyst-15 provides an excellent, environmentally friendly alternative that simplifies downstream processing[2], Sc(OTf)₃ stands out as the superior catalyst in terms of raw efficacy. Its ability to act as a powerful Lewis acid drastically reduces reaction times and maximizes yield without compromising the integrity of the sensitive sulfonamide functional group[3].

References

  • BenchChem.
  • Ishihara, K., et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides.
  • "Closed-Loop Model-Based Design of Experiments for Kinetic Model Discrimination and Parameter Estimation: Benzoic Acid Esterification on a Heterogeneous Catalyst.

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: Comprehensive Laboratory Disposal &amp; Handling Protocol

As a Senior Application Scientist, I recognize that handling complex organic intermediates like 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)[1] requires a rigorous, self-validating safety protocol. Freq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates like 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0)[1] requires a rigorous, self-validating safety protocol. Frequently utilized in the synthesis of loop diuretics (e.g., bumetanide) and other sulfonamide-based therapeutics, this compound presents unique physicochemical hazards and severe ecological risks.

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational plan for the safe handling, accumulation, and EPA-compliant disposal of this specific chemical.

Mechanistic Hazard Assessment & Causality

To implement a fail-safe disposal strategy, we must first understand the molecular vulnerabilities and environmental impact of the compound's functional groups. We do not just follow rules blindly; we design protocols based on chemical causality:

  • Sulfonamide Group (-SO₂NH₂) & Ecological Toxicity: Sulfonamides are highly mobile in soil and aquatic environments[2]. Discharge into municipal wastewater or surface waters poses severe ecological risks, including the alteration of heterotrophic bacterial structures and the induction of teratological deformities in freshwater diatoms[3]. Consequently, zero drain disposal is permitted under any circumstances[4][5].

  • Nitroaromatic Core (-NO₂): Nitrobenzoic acid derivatives exhibit potential thermal instability and reactivity. When mixed with strong reducing agents or subjected to extreme thermal stress, they can decompose exothermically. The EPA and standard safety protocols mandate that such compounds be disposed of via controlled high-temperature incineration equipped with an afterburner and scrubber[6][7].

  • Methyl Ester Linkage (-COOCH₃): The ester group is susceptible to base- or acid-catalyzed hydrolysis. If inadvertently mixed with strong aqueous acids or bases in a waste carboy, it will hydrolyze to yield 5-nitro-2-sulfamoylbenzoic acid and methanol, generating unexpected vapor pressure and flammability hazards within the sealed waste container[8].

Operational Workflow: Waste Routing & Segregation

The following decision matrix dictates the immediate logistical routing of 5-Nitro-2-sulfamoylbenzoic acid methyl ester waste generated during benchtop synthesis or purification.

G Start 5-Nitro-2-sulfamoylbenzoic acid methyl ester Waste Solid Pure Solid / Powder Start->Solid Liquid In Solution / Filtrate Start->Liquid SolidCont Non-Halogenated Organic Solid Waste Solid->SolidCont Transfer via anti-static scoop SolvCheck Solvent Halogenation? Liquid->SolvCheck Identify Solvent Label Apply EPA RCRA Hazardous Waste Label SolidCont->Label Seal & Tag OrgNonHal Non-Halogenated Organic Liquid Waste SolvCheck->OrgNonHal Non-Halogenated (e.g., MeOH, EtOAc) OrgHal Halogenated Organic Liquid Waste SolvCheck->OrgHal Halogenated (e.g., DCM) OrgNonHal->Label Seal & Tag OrgHal->Label Seal & Tag SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store in SAA (< 55 gallons) Incin High-Temperature Incineration (TSDF) SAA->Incin EHS Pickup (Max 1 year or 3 days full)

Decision matrix for the segregation and EPA-compliant routing of chemical waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed to be a self-validating system, ensuring that regulatory compliance is naturally achieved through the workflow.

Protocol A: Solid Waste (Powders, Crystals, and Contaminated Consumables)
  • Collection: Use an anti-static scoop to transfer residual solid chemical into a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth container[5].

  • Segregation: Ensure the container is strictly designated for "Non-Halogenated Organic Solid Waste." Do not mix with heavy metals, strong oxidizers, or reducing agents to prevent nitro-group reduction or exothermic reactions[8].

  • Labeling: Affix an EPA Resource Conservation and Recovery Act (RCRA) Hazardous Waste tag immediately upon the first drop of waste. The label must explicitly list "5-Nitro-2-sulfamoylbenzoic acid methyl ester" without abbreviations, along with its approximate mass[9][10].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) at the point of generation. The container must remain securely capped at all times except when actively adding waste[5].

Protocol B: Liquid Waste (Mother Liquors, Filtrates, and Chromatography Fractions)
  • Solvent Identification: Determine the primary solvent used in your process (e.g., methanol, ethyl acetate, dichloromethane).

  • Routing:

    • If dissolved in non-halogenated solvents (e.g., MeOH, EtOAc), route to the "Non-Halogenated Organic Liquid Waste" carboy.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform), route to the "Halogenated Organic Liquid Waste" carboy. Segregation is critical to prevent the formation of highly toxic dioxins during downstream incineration[4].

  • Headspace Management: Never fill liquid waste containers beyond 90% capacity. Leave at least one inch of headspace to accommodate vapor expansion, which is particularly important due to the potential for ester hydrolysis and subsequent methanol vapor generation[5].

  • Secondary Containment: Place all liquid waste carboys in secondary containment bins within the SAA to capture potential leaks and prevent environmental release[10].

Protocol C: Spill Cleanup & Decontamination
  • Solid Spills: Do not use water, as this may spread the environmentally toxic sulfonamide into porous surfaces or drains[11]. Sweep up the solid gently to avoid dust formation and place it in a solid hazardous waste container[7].

  • Surface Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., methanol or acetone), and dispose of the contaminated wipes in the solid organic waste bin.

Quantitative Safety & Logistics Data

To maintain RCRA compliance and safeguard laboratory personnel, adhere strictly to the following operational limits[5][9][12]:

ParameterSpecification / LimitRationale / Regulatory Basis
EPA Waste Classification Characteristic Hazardous WasteRequires cradle-to-grave tracking via RCRA due to toxicity and reactivity[9][10].
SAA Volume Limit Maximum 55 Gallons per SAAExceeding this triggers mandatory transfer to a Central Accumulation Area (CAA)[12].
SAA Time Limit (Full) 3 Consecutive DaysFull containers must be removed by EHS within 72 hours[5].
SAA Time Limit (Partial) Up to 1 YearPartially filled containers cannot remain in the lab indefinitely[5].
Chemical Incompatibilities Strong oxidizers, strong bases, reducing agentsPrevents exothermic decomposition of the nitro group and ester hydrolysis[8].
Final Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of the nitroaromatic and sulfonamide structures[6][7].

EHS Pickup and Final Disposition

Once the SAA container reaches its volume or time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department. EHS will transfer the material to a Central Accumulation Area (CAA) before contracting a licensed Treatment, Storage, and Disposal Facility (TSDF)[12][13].

Because of the compound's robust aromatic ring and sulfonamide moiety, the TSDF will dissolve the material in a combustible solvent and destroy it via a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete neutralization of the nitrogen and sulfur oxides (NOx, SOx) generated during combustion, preventing atmospheric pollution[7][8].

References

  • Title: 3-(Azetidin-3-yl)
  • Source: case.
  • Source: labmanager.
  • Source: acs.
  • Source: epa.
  • Source: danielshealth.
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  • Source: chemicalbook.
  • Title: 2 - SAFETY DATA SHEET (o-Nitrobenzoic acid)
  • Source: researchgate.
  • Source: frontiersin.
  • Source: acs.
  • Source: intechopen.

Sources

Handling

Personal protective equipment for handling 5-Nitro-2-sulfamoylbenzoic acid methyl ester

Standard Operating Procedure: Safe Handling and PPE Requirements for 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and PPE Requirements for 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's chemical properties. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a critical intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics, such as loop diuretics. However, handling this compound requires rigorous operational discipline due to the dual hazards presented by its functional groups.

This guide provides a self-validating, step-by-step methodology for handling this compound, ensuring that your laboratory operations remain safe, compliant, and scientifically sound.

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must first understand the causality behind the compound's hazard profile. The risks associated with 5-Nitro-2-sulfamoylbenzoic acid methyl ester stem directly from its molecular architecture:

  • The Nitroaromatic Moiety: The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds highly recalcitrant to oxidative degradation and potentially acutely toxic[1]. Furthermore, nitro compounds can be readily absorbed through the skin, necessitating strict dermal barriers[2].

  • The Sulfonamide Moiety: Sulfonamides are well-documented sensitizers. Inhalation of fine ester dust or repeated dermal exposure can lead to hypersensitivity reactions, ranging from contact dermatitis to delayed maculopapular eruptions[3].

Quantitative Safety Specifications

To establish a baseline for safe handling, all environmental and protective parameters must be quantified.

ParameterSpecificationOperational Threshold
Fume Hood Face Velocity 80 – 100 fpm (feet per minute)Must be verified via magnehelic gauge prior to opening container.
Glove Thickness > 0.11 mm (Nitrile)Double-gloving required for bulk transfers (>10g).
Respirator Efficiency 99.97% (P100/N95)Required only if handling outside of primary engineering controls.
Solvent Wash Ratio 70:30 (Methanol:Water)Optimized for breaking down recalcitrant nitroaromatic residues.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific, mechanistically driven purpose.

PPE CategoryRequired EquipmentMechanistic Rationale
Hand Protection Extended-cuff Nitrile GlovesNitrile provides superior chemical resistance against organic esters compared to latex, preventing dermal absorption of the nitroaromatic ring[2].
Eye Protection Snug-fitting Chemical Splash GogglesPrevents ocular exposure to fine, sensitizing sulfonamide dust, which standard safety glasses cannot block.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsNitro compounds can pose flammability risks[4]. Knit cuffs prevent the sleeve from dragging through powdered material.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of airborne sulfonamide particulates, mitigating the risk of respiratory sensitization[3].

Operational Workflow & Methodology

Workflow N1 1. Environmental Setup Verify Fume Hood Airflow N2 2. PPE Donning Double Nitrile & N95/P100 N1->N2 Face velocity 80-100 fpm N3 3. Material Handling Anti-Static Weighing N2->N3 Barrier integrity confirmed N4 4. Decontamination Methanol/Water Wash N3->N4 Post-transfer N5 5. Waste Segregation Incineration Routing N4->N5 Collect rinsate

Workflow for handling 5-Nitro-2-sulfamoylbenzoic acid methyl ester.

Phase 1: Pre-Operational Validation
  • Action: Conduct all work within a certified chemical fume hood. Clear the workspace of any strong oxidizers (e.g., permanganates, perchlorates).

  • Causality: Nitroaromatic compounds can undergo violent, hypergolic, or highly exothermic reactions when exposed to strong oxidizing agents[2].

  • Self-Validation Step: Check the fume hood monitor. If the face velocity is outside the 80–100 fpm range, do not open the chemical container. Verify that the workspace contains only the necessary weighing equipment.

Phase 2: Material Handling & Transfer
  • Action: Use an anti-static weigh boat and a grounded stainless steel spatula for transferring the powder. Avoid vigorous pouring.

  • Causality: Fine nitroaromatic powders can generate static electricity through friction. If suspended in air, this dust poses a deflagration risk[4].

  • Self-Validation Step: Observe the analytical balance. If the weight reading drifts continuously, this indicates static charge buildup. Pause the operation and use an anti-static ionizer gun on the weigh boat before proceeding.

Phase 3: Decontamination
  • Action: Wipe down all spatulas, balances, and hood surfaces with a 70/30 Methanol/Water solution.

  • Causality: Nitroaromatic compounds are highly recalcitrant to aqueous degradation but exhibit excellent solubility in organic modifiers like methanol[4]. Water alone will simply smear the compound, increasing secondary exposure risks.

  • Self-Validation Step: Perform a visual inspection of the cleaned surfaces under a bright light. Nitro compounds often leave a faint yellowish residue; if any discoloration remains, repeat the solvent wash.

Waste Segregation and Disposal Plan

Improper disposal of nitroaromatics contributes to severe environmental contamination, as these molecules resist natural biodegradation[1].

  • Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a dedicated, chemically compatible solid waste bin.

    • Critical Rule: Never mix this waste with strong bases or reducing agents.

  • Liquid Waste: Collect all methanol/water decontamination rinsate in a dedicated "Toxic/Flammable" high-density polyethylene (HDPE) carboy.

  • Final Destruction: Label all waste explicitly as "Nitroaromatic/Sulfonamide Waste." The only acceptable method of final destruction for these compounds is high-temperature commercial incineration to ensure complete cleavage of the stable benzene ring[1].

References

  • Benchchem.Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ACS Publications.Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PMC - NIH.Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • PMC - NIH.Sulfonamide Allergies.

Sources

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